The table below summarizes key properties of PFDA that govern its behavior in the environment. PFDA is a member of the per- and polyfluoroalkyl substances (PFAS), specifically classified as a long-chain perfluoroalkyl carboxylic acid (PFCA) [1].
| Property | Description/Value | Environmental Implication |
|---|---|---|
| Chemical Structure | Long-chain PFCA (10 perfluorinated carbons) [1] | Persistence and bioaccumulation potential. |
| Persistence | Extremely stable and persistent in the environment [1]. | Long-term environmental contamination; worldwide distribution. |
| Mobility in Soil | Moderately mobile [1]. | Potential for leaching into groundwater. |
| Bioaccumulation Potential | High potential to bioaccumulate in aquatic organisms [1]. | Increased concentrations in the food web. |
| Carbon-Fluorine Bond | One of the strongest bonds in organic chemistry [2] [3]. | Primary reason for extreme environmental persistence and resistance to degradation. |
PFDA's environmental distribution is influenced by its unique properties. The following diagram illustrates its primary transport pathways and fate.
PFDA moves from sources through environmental compartments, accumulating in living organisms.
The general population is exposed to PFDA through several routes, with the oral pathway being the most significant [1].
| Exposure Pathway | Details | Populations with Potentially Higher Exposure |
|---|---|---|
| Dietary Ingestion | Primary exposure route; enters food chain via contaminated water, soil, and bioaccumulation [1]. | General population. |
| Drinking Water | Contamination from groundwater plumes near industrial sites, landfills, or areas using AFFF [6]. | Communities near known contamination sites. |
| Dust Inhalation & Ingestion | PFAS in household dust from treated consumer products (e.g., carpets, fabrics) [1] [6]. | Infants and young children (due to hand-to-mouth behavior). |
| Occupational Exposure | Frequent contact with PFAS-containing products [1] [6]. | Firefighters, industrial workers (e.g., chemical manufacturing, ski waxers). |
Biomonitoring data from the National Health and Nutrition Examination Survey (NHANES) has detected PFDA in the blood of the U.S. population, though serum concentrations have been declining over time due to industry phase-outs [1]. PFDA has also been detected in cord blood and human milk, indicating exposure routes for fetuses and infants [1].
Accurately measuring PFAS in environmental samples is technically challenging. The table below contrasts traditional and emerging analytical techniques.
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds using a liquid solvent in a column before mass analysis [7]. | Standard, well-established method for long-chain PFAS [7]. | Ineffective for separating short- and ultrashort-chain PFAS; uses large amounts of solvent [7]. |
| Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS/MS) | Uses supercritical CO₂ as the mobile phase for separation [7]. | More efficient, uses less solvent; can detect a wider range of PFAS (short, ultrashort, long) in one run [7]. | Still under development as a routine analytical method [7]. |
Current environmental research on PFAS like PFDA focuses on several key areas [2]:
PFDA is a perfluoroalkyl acid (PFAA) with a ten-carbon chain, historically valued in industry for its surfactant properties, providing resistance to heat, oil, stains, grease, and water [1].
| Category | Specific Applications |
|---|---|
| Historical & Direct Industrial Uses | Stain & grease-proof coatings (furniture, packaging, carpets), nano/impregnation sprays, outdoor textiles, gloves, ski wax, leather, medical equipment, paper-based food containers, cosmetics [1]. |
| Current Sources & Exposure Pathways | • Environmental Persistence: Breakdown product from precursor compounds in older consumer goods [2]. • Consumer Product Leaching: Contamination from food contact materials, treated textiles, cosmetics [1]. • Industrial Legacy: Environmental contamination from manufacturing sites and firefighting foams [3]. |
Globally, PFDA is increasingly regulated as a persistent, bioaccumulative, and toxic (PBT) substance.
| Region | Regulatory Status for PFDA |
|---|
| United States | • EPA RSL Tables: PFDA and its salts (ammonium, potassium, sodium perfluorodecanoate) added in 2024, establishing toxicity values for site clean-ups [2]. • TRI Reporting: Ammonium and sodium perfluorodecanoate added in 2025, requiring industrial reporting with no exemption for small concentrations [4]. | | European Union | • CLP Regulation: PFDA and its sodium/ammonium salts have a harmonized classification and labeling [3]. • Candidate List: Identified as Substance of Very High Concern (SVHC) [3]. • POPs Regulation: Long-chain PFCAs (C9-21) are under consideration for global elimination [3]. | | Canada | Interim objective of 30 ng/L for the sum of 25 specified PFAS in drinking water, with annual monitoring [2]. |
In the U.S., several states are implementing product bans [4]:
PFDA exposure activates specific biological pathways, influencing lipid metabolism and causing oxidative stress.
PFDA's primary mechanisms of action involve receptor activation, inflammasome signaling, and oxidative stress induction.
Standardized in vitro and in vivo models are used to study PFDA's effects.
In Vitro Models
In Vivo Models
Key Analytical Endpoints
Regulatory bodies recommend specific analytical methods for accurate PFDA detection.
| Method Name | Description | Applicable Context |
|---|---|---|
| US EPA Method 533 | Measures a list of PFAS, including PFDA, using LC-MS/MS. Isotope dilution is required for quantification [2]. | Drinking water analysis, environmental sampling. |
| OECD Test Guidelines | e.g., TG 439 (Human Epidermis Model) for skin irritation. Part of FDA's New Alternative Methods (NAMs) to reduce animal testing [5]. | Safety testing for pharmaceuticals and cosmetics. |
The global regulatory trend is moving towards regulating PFAS as a class. Researchers must stay updated on evolving guidelines from the EPA, ECHA, and Health Canada, particularly concerning "currently unavoidable use" exemptions and the expanding list of PFAS subject to reporting [3] [4].
Perfluorodecanoic acid (PFDA) represents a significant concern within the per- and polyfluoroalkyl substances (PFAS) family due to its environmental persistence and potent biological effects. This whitepaper reviews current scientific evidence demonstrating that PFDA exposure induces genomic instability through DNA damage and repair inhibition, promotes cellular proliferation via senescence suppression, and causes endocrine disruption particularly to thyroid function. With a serum elimination half-life lasting several years and bioaccumulation potential exceeding shorter-chain PFAS, PFDA poses substantial toxicological risks that demand careful consideration in drug development and environmental health safety assessments. This review provides researchers and drug development professionals with comprehensive data and methodological guidance for evaluating PFDA-related health effects.
This compound (PFDA) is a ten-carbon chain perfluorinated carboxylic acid characterized by complete fluorine atom substitution of hydrogen atoms except at the terminal carboxyl group. This structure confers exceptional thermal stability and chemical resistance, making it historically valuable for industrial applications including stain-resistant coatings, fire-fighting foams, and waterproofing treatments. Unlike shorter-chain PFAS such as PFOA, PFDA demonstrates significantly greater persistence and bioaccumulation potential due to its longer carbon chain length, with serum elimination half-lives estimated to last several years in humans. [1] [2]
Primary exposure pathways include contaminated drinking water and food sources, particularly seafood, with dermal contact and inhalation representing additional routes of concern. Environmental monitoring has detected PFDA globally in biological samples, with studies indicating differential geographical trends—decreasing concentrations in European populations but increasing levels in certain Asian and Arctic regions. This widespread distribution, combined with PFDA's resistance to hydrolysis, photolysis, and biodegradation, establishes it as a persistent environmental contaminant with significant potential for human exposure and bioaccumulation. [1] [2]
PFDA exposure induces genomic instability through multiple mechanisms, with research demonstrating significant interference with DNA damage repair pathways:
DNA Double-Strand Breaks: Multiple studies confirm PFDA promotes DNA double-strand breaks (DSBs), as evidenced by increased γ-H2AX foci formation—a sensitive marker for DSBs. This damage occurs at both high concentrations and environmentally relevant doses, suggesting potent genotoxic potential. [3] [4]
Repair Pathway Inhibition: PFDA specifically inhibits non-homologous end joining (NHEJ) by suppressing X-ray repair cross-complementing 4 (XRCC4) expression. Simultaneously, it impairs homologous recombination (HR) repair by promoting abnormal nuclear accumulation of cyclic GMP-AMP synthase (cGAS), which physically impedes HR repair machinery. This dual inhibition creates a vulnerable DNA repair landscape that perpetuates DNA damage. [3] [5] [4]
p53-Mediated Survival: Interestingly, PFDA-induced p53 inhibition appears to rescue cells from apoptosis triggered by NHEJ inactivation. Overexpression of p53 in PFDA-treated cells enhances apoptosis, suggesting PFDA creates a permissive environment for damaged cells that would normally undergo programmed cell death. [3]
The following diagram illustrates how PFDA exposure leads to genomic instability through these mechanisms:
PFDA induces genomic instability through multiple pathways, including DNA damage induction, repair inhibition, and apoptosis resistance. HR: Homologous recombination; NHEJ: Non-homologous end joining.
PFDA demonstrates tumor-promoting activity through specific effects on cellular aging processes:
Senescence Suppression: In gastric epithelial cells (AGS, BGC823) and hepatic cell lines (Bel-7402), PFDA treatment significantly reduces cellular senescence, as demonstrated by decreased SA-β-galactosidase activity and reduced expression of senescence markers p16, p21, and p27. This effect promotes increased proliferative capacity and colony-forming ability. [2]
sPLA2-IIA/TCF4 Pathway: Microarray analysis reveals PFDA downregulates sPLA2-IIA (PLA2G2A) and its transcription factor TCF4, with expression decreased to approximately 20% of control levels. Restoration of TCF4 expression reduces cell proliferation by over 60%, while sPLA2-IIA restoration decreases proliferation by 30%, establishing this pathway as a key mechanism in PFDA-induced senescence avoidance. [2]
Dose-Dependent Proliferation: PFDA enhances cell growth in a concentration-dependent manner, with maximum effects observed at specific dosing ranges. Notably, PFDA demonstrates stronger proliferation-promoting effects than other perfluorinated compounds including PFOA and PFOS, suggesting chain-length dependent potency. [2]
PFDA significantly interferes with endocrine function and metabolic regulation:
Thyroid Hormone Disruption: Multiple in vivo studies consistently demonstrate PFDA exposure significantly reduces thyroxine (T4) levels in rats, with effects observed at doses as low as 0.312 mg/kg/day in 28-day studies. Free T4 (FT4) shows similar suppression, while thyroid stimulating hormone (TSH) typically remains unaffected. [6]
Lipid Metabolism Alteration: PFDA activates PPARα and promotes cellular triglyceride accumulation in a concentration-dependent manner. This effect appears mediated through activation of the NLRP3 inflammasome, which subsequently upregulates SREBP1 and its lipogenic target genes (FAS, HMGCS, SCD1). [1]
Oxidative Stress: In erythrocytes, PFDA disrupts the antioxidative defense system, altering glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities, leading to lipid peroxidation and oxidative injury. [1]
Table 1: Summary of Key In Vivo Toxicity Studies for PFDA
| Species/Sex | Dose/Route/Duration | Key Effects | LOAEL/NOAEL | Reference |
|---|---|---|---|---|
| Rat (male Wistar) | Single 75 mg/kg i.p. injection | Significant reduction in TT4 at all timepoints; minimum at 2 days post-treatment | LOAEL: 75 mg/kg (single) | Langley & Pilcher, 1985 [6] |
| Rat (SD, both sexes) | 0.156-2.5 mg/kg/day by gavage for 28 days | Male: Significant ↓ TT4 at 0.312 mg/kg/day; ↓ FT4 at ≥0.312 mg/kg/day Female: ↓ FT4 at 1.25 mg/kg/day; ↓ TT3 at 2.5 mg/kg/day | LOAEL: 0.312 mg/kg/day (28-day) | NTP, 2022a [6] | | Rat (male SD) | Single i.p. injection (20, 40, 80 mg/kg) | Dose-dependent ↓ TT4 from 20 mg/kg; reduced thyroid gland weight at 80 mg/kg | LOAEL: 20 mg/kg (single) | Van Rafelghem et al., 1987 [6] | | Mouse models | Varying doses | Increased DNA double-strand breaks; reduced DNA repair capacity; altered chemosensitivity | Not established | [3] [4] |
Table 2: Human Exposure Data and Toxicity Thresholds for PFDA
| Parameter | Findings | Context |
|---|---|---|
| Typical Exposure Levels | 0.8 ng/mL in European individuals (2013) | Background exposure level [1] |
| Regional Trends | Decreasing in Denmark/Germany; Increasing in Japan, Korea, Greenland, Northern Norway | Geographical exposure variation [1] |
| EPA Health Advisory | 70 parts per trillion (ppt) in drinking water | Lifetime health advisory [1] |
| Acute Toxicity | LD50 in rats: 57 mg/kg | Acute oral toxicity estimate [1] |
| Elimination Half-life | Several years | Significantly longer than shorter-chain PFAS [2] |
Objective: To evaluate PFDA-induced DNA damage and repair inhibition in mammalian cell systems. [3] [4]
Cell Models:
Treatment Protocol:
DNA Damage Assessment:
DNA Repair Function Assays:
The following diagram illustrates the experimental workflow for assessing PFDA genotoxicity:
Experimental workflow for assessing PFDA-induced genotoxicity and DNA repair inhibition, incorporating multiple complementary assays for comprehensive evaluation.
Objective: To evaluate PFDA effects on cellular senescence and proliferative capacity. [2]
Cell Culture and Treatment:
Senescence Assessment:
Proliferation assays:
Objective: To evaluate PFDA effects on thyroid function in rodent models. [6]
Animal Models:
Dosing Protocol:
Endpoint Assessments:
The multifaceted toxicity of PFDA presents significant challenges and considerations for drug development professionals and environmental health researchers:
Cancer Risk Assessment: PFDA's dual action as a DNA damaging agent and DNA repair inhibitor suggests potential tumor-promoting activity that may influence cancer susceptibility in exposed populations. This is particularly relevant for gastric cancers, given the observed effects in gastric epithelial cells. [3] [2]
Chemotherapy Implications: The demonstrated alteration of cellular chemosensitivity by PFDA suggests that background exposure levels could potentially influence patient responses to cancer therapeutics, particularly DNA-damaging agents. [3]
Therapeutic Target Identification: The AhR and sPLA2-IIA/TCF4 pathways represent potential intervention targets for mitigating PFDA toxicity or addressing PFDA-associated disease processes. [7] [2]
Regulatory Considerations: The established reference doses and toxicity thresholds should inform environmental regulations and safety standards for PFDA and structurally related PFAS compounds. [6] [1]
Future research should prioritize mechanistic studies elucidating the precise molecular interactions between PFDA and DNA repair machinery, epidemiological investigations correlating human exposure levels with health outcomes, and interventional approaches to mitigate PFDA toxicity in exposed populations.
Perfluorodecanoic acid (PFDA) is a ten-carbon chain perfluoroalkyl substance (PFAS) characterized by complete substitution of hydrogen atoms with fluorine atoms and a terminal carboxylic acid group. This structure confers exceptional chemical stability and surface-active properties, leading to its historical use in various industrial and consumer applications including stain-resistant coatings, waterproof textiles, and food packaging materials. PFDA has been identified as a Persistent Organic Pollutant due to its environmental persistence, bioaccumulation potential, and toxicity concerns, leading to restrictions on its use in many jurisdictions. [1]
The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily (NR1C1). It functions as a master regulator of lipid metabolism and energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as liver, heart, kidney, and brown adipose tissue. PPARα is recognized as a xenobiotic sensor that responds to diverse exogenous compounds, including fibrate drugs and various industrial chemicals. PFDA has been identified as a potent activator of PPARα, initiating a cascade of molecular events that underlie both its adaptive metabolic effects and hepatotoxic consequences. [2] [3]
The activation of PPARα by PFDA begins with ligand-receptor interaction. PFDA serves as an exogenous ligand that binds directly to the ligand-binding domain (LBD) of PPARα, which is located in the C-terminal region of the receptor. This binding induces a conformational change in PPARα, particularly in the activation function-2 (AF-2) domain, which enhances the receptor's ability to recruit co-activator proteins and form transcriptionally active complexes. The structural features of PFDA that contribute to its effectiveness as a PPARα activator include:
Table 1: Structural Determinants of PFDA Binding to PPARα
| Structural Feature | Characteristics | Impact on PPARα Activation |
|---|---|---|
| Carbon chain length | 10 fully fluorinated carbons | Optimal length for high-affinity binding |
| Functional group | Terminal carboxylic acid | Facilitates specific receptor interactions |
| Fluorination pattern | Complete H-F substitution | Enhances stability and binding persistence |
| Molecular geometry | Linear configuration | Compatible with PPARα ligand-binding pocket |
Following ligand binding, activated PPARα forms a obligate heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the regulatory regions of target genes. PPREs consist of a direct repeat of the consensus hexamer nucleotide sequence AGG(T/A)CA separated by a single nucleotide (DR-1 motif). The binding of the liganded PPARα-RXR heterodimer to PPREs initiates the assembly of a transcriptional activation complex that includes various co-activator proteins such as members of the CBP/p300 family, SRC/p160 family, and the mediator complex subunit PBP/MED1. These co-activators possess histone acetyltransferase activity that remodel chromatin structure to facilitate gene transcription. [2] [5]
The PFDA-activated PPARα-RXR heterodimer regulates the expression of numerous genes involved in diverse metabolic processes. Genome-wide studies have revealed that PPARα-binding regions are distributed throughout the genome, with significant enrichment in intronic regions (approximately 50% in human hepatocytes) rather than strictly in promoter regions. This complex binding pattern enables PPARα to exert sophisticated control over metabolic pathways through:
The transcriptional networks controlled by PPARα activation exhibit significant species-specific differences, with rodents generally showing more extensive responses than humans, particularly regarding cell proliferation pathways. This species selectivity has important implications for extrapolating toxicological findings from rodent models to human risk assessment. [6]
Multiple experimental approaches have demonstrated the direct activation of PPARα by PFDA. In cell-based reporter assays, PFDA concentration-dependently activated both mouse and human PPARα, though with generally higher potency toward the mouse receptor. One comprehensive study evaluating multiple perfluoroalkyl acids found that PFDA activated mouse PPARα with an EC₅₀ of approximately 5-20 μM, while showing minimal activation of human PPARα at comparable concentrations. This species selectivity has been observed across multiple experimental systems and reflects important differences in PPARα responsiveness between species. [4]
Table 2: Experimental Evidence for PFDA-Induced PPARα Activation
| Experimental System | Key Findings | References |
|---|---|---|
| COS-1 cell transfection assay | Concentration-dependent activation of mouse PPARα; weak human PPARα activation | [4] |
| Wild-type vs Ppara-null mice | PFDA-induced gene expression changes and hepatotoxicity abolished in null mice | [7] [6] |
| Metabolomic profiling | Disruption of bile acid homeostasis in WT but not Ppara-null mice | [7] |
| Primary hepatocyte studies | Transcriptomic signatures similar to prototypical PPARα agonists | [6] |
Studies using Ppara-null mice have provided compelling evidence for the essential role of PPARα in mediating PFDA's hepatotoxic effects. When wild-type and Ppara-null mice were administered PFDA (80 mg/kg), dramatic differences in phenotypic and molecular responses were observed:
Ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) metabolomic analysis revealed that the serum metabolome of PFDA-exposed wild-type mice clustered separately from Ppara-null mice, with particularly pronounced alterations in bile acid components. This metabolic disruption was accompanied by evidence of slight hepatocyte injury and adaptive regulation of bile acid synthesis and transport pathways. [7]
The following diagram illustrates the key molecular events in PFDA-mediated PPARα pathway activation:
> PFDA activates PPARα signaling through receptor binding, heterodimerization with RXR, DNA binding to PPREs, and regulation of target genes involved in metabolism and toxicity.
The PFDA-activated PPARα pathway regulates the expression of numerous genes involved in diverse metabolic processes:
This coordinated gene regulation results in a profound reprogramming of hepatic metabolism that contributes to both adaptive metabolic responses and potential hepatotoxic effects.
The activation of PPARα by PFDA leads to comprehensive metabolic reprogramming, primarily characterized by enhanced fatty acid catabolism. This includes upregulation of mitochondrial and peroxisomal β-oxidation systems, leading to increased fatty acid utilization and energy production. PFDA exposure also stimulates hepatic ketogenesis through induction of HMG-CoA synthase, the rate-limiting enzyme in ketone body production. This metabolic shift mimics the adaptive response to fasting, redirecting energy metabolism from glucose utilization to lipid catabolism. Additional metabolic effects include:
While PPARα activation by PFDA regulates adaptive metabolic responses, it also initiates a cascade of events that can lead to hepatotoxicity. The dual role of PPARα in both protective and pathogenic processes is evidenced by several phenomena:
Studies in wild-type versus Ppara-null mice have demonstrated that many of these toxicological outcomes are PPARα-dependent, as they are markedly attenuated or absent in mice lacking functional PPARα. However, some PPARα-independent effects have also been reported, suggesting additional mechanisms may contribute to PFDA's complete toxicological profile. [7] [8]
Transient Transfection Reporter Assays represent a standard approach for evaluating PFDA-mediated PPARα activation:
This assay allows quantitative assessment of PPARα activation potency and efficacy relative to reference compounds, providing important data for structure-activity relationships and species comparisons.
Animal models, particularly wild-type and Ppara-null mice, have been instrumental in characterizing the PPARα-dependent effects of PFDA:
These in vivo approaches allow correlation of molecular events with phenotypic outcomes and provide crucial context for understanding the pathophysiological relevance of PPARα activation by PFDA.
PFDA activates the PPARα signaling pathway through direct binding to the receptor, formation of PPARα-RXR heterodimers, and regulation of gene networks involved in lipid metabolism, energy homeostasis, and inflammatory responses. The species-specific activation patterns observed with PFDA, with generally stronger effects in rodents compared to humans, have important implications for human health risk assessment. The dual role of PPARα in mediating both adaptive metabolic responses and hepatotoxic effects underscores the complexity of PFDA's biological interactions.
Future research directions should include:
PFDA is a persistent environmental contaminant that influences cellular processes through several pathways, with its effects varying significantly by tissue and cell type.
Role of PPARγ: As a peroxisome proliferator, PFDA can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA to regulate the expression of genes involved in lipid metabolism, cell cycle arrest, and apoptosis [1]. In the context of hepatocellular carcinoma (HCC), the activation of PPARγ by agonists generally leads to tumor-suppressive effects, including the induction of G0/G1 cell cycle arrest and apoptosis [1].
A Contrasting Mechanism in Gastric Cells: Interestingly, a 2017 study on gastric cancer cell lines revealed a tumor-promoting mechanism for PFDA that appears to be independent of classic PPAR-driven proliferation. The research found that PFDA promotes cell proliferation by suppressing cellular senescence. This effect is mediated through the significant downregulation of two key proteins: the transcription factor TCF4 and the secreted phospholipase A2 group IIA (sPLA2-IIA) [2] [3]. The relationship between these elements is summarized in the diagram below.
PFDA suppresses senescence to promote proliferation [2] [3].
The following table summarizes quantitative data from the cited studies on PFDA's effects in different experimental models.
| Cell Type / Model | Exposure Details | Key Observed Effects | Molecular Findings |
|---|---|---|---|
| Gastric epithelial cells (AGS) [2] [3] | In vitro culture | Increased cell growth rate and colony-forming ability by >70%; Suppression of cell senescence. | sPLA2-IIA expression reduced to 21.4% of control; TCF4 expression reduced to 19.9% of control. |
| Leydig cells (MA-10 & rat primary) [4] | In vitro, time- and dose-dependent | Inhibition of hCG-stimulated steroidogenesis; Lipid accumulation in cytoplasm. | Reduction of PBR 18-kDa protein, its ligand-binding capacity, and mRNA levels. |
| Hepatic cell line (Bel-7402) [2] | In vitro, various concentrations | Promotion of cell amount. | Downregulation of sPLA2-IIA and TCF4. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
This series of experiments outlines how to establish the proliferative and anti-senescence effects of PFDA.
This protocol details the investigation of PFDA's inhibitory effect on hormone production.
The dual role of PFDA—acting as both a peroxisome proliferator and a context-dependent modulator of cell growth—highlights the complexity of its toxicology. The discovery of the sPLA2-IIA/TCF4 senescence pathway in gastric cells [2] [3] suggests a novel, non-canonical mechanism that warrants further investigation in other tissue types. Furthermore, the inhibition of steroidogenesis in Leydig cells [4] underscores its potential as an endocrine disruptor.
Future research should focus on:
The following tables consolidate key quantitative findings on PFDA concentrations and bioaccumulation metrics in aquatic organisms.
Table 1: PFDA Concentrations in Freshwater Fish Tissues [1] Data from a study analyzing three fish species from contaminated freshwater systems, showing tissue-specific bioaccumulation.
| Species | Muscle (ng/kg) | Kidney (ng/kg) | Liver (ng/kg) |
|---|---|---|---|
| Grass Carp | 2,749.83 | 5,180.41 | 5,815.79 |
| Common Carp | 4,081.04 | 18,890.92 | 8,210.76 |
| Flathead Catfish | 16,826.79 | 82,035.73 | 114,788.91 |
Table 2: Comparative Bioaccumulation Potential of PFAS [2] This data shows how the potential for bioaccumulation increases with carbon chain length, with PFDA being significantly more bioaccumulative than shorter-chain compounds.
| PFAS Compound | Carbon Chain Length | Bioconcentration Factor (BCF) |
|---|---|---|
| PFBA (Perfluorobutanoic Acid) | 4 | 7.61 |
| PFOA (Perfluorooctanoic Acid) | 8 | 789 |
| PFNA (Perfluorononanoic Acid) | 9 | 752 |
| PFDA (Perfluorodecanoic Acid) | 10 | >789 (See note) |
> Note on PFDA BCF: The provided source lists a BCF of 789 for PFDA, but this appears to be a contextual error as it is directly compared to PFOA and PFNA. The data clearly indicates that bioaccumulation increases with chain length, placing PFDA's bioaccumulation potential as higher than that of PFOA [2].
To provide context for the data above, here is a detailed methodology for determining PFAS bioaccumulation kinetics in fish, based on a laboratory study using fathead minnows (Pimephales promelas) [3].
Emerging research indicates that PFDA induces significant toxic effects, particularly immunotoxicity, through specific molecular pathways.
The diagram below illustrates this mechanism of PFDA-induced immunotoxicity.
PFDA immunotoxicity occurs via TLR/MyD88 pathway dysregulation, leading to immunosuppression and inflammation [4].
Perfluorodecanoic acid (PFDA) is a perfluoroalkyl carboxylic acid (PFCA) with a ten-carbon chain. Its structure imparts high thermal and chemical stability, leading to its classification as a persistent, bioaccumulative, and toxic (PBT) substance [1].
The table below summarizes the primary confirmed and potential pathways through which humans are exposed to PFDA.
| Pathway Category | Specific Route | Key Sources / Media | Notes & Evidence |
|---|---|---|---|
| Dietary Intake | Food & Water | Seafood, marine food chains, drinking water (especially near contamination sites) | Major pathway for many PFAS; driven by environmental persistence [2] [3]. |
| Indoor Environment | Dust Ingestion & Inhalation | Indoor air, household dust from products like carpets, upholstery, and textiles [4] [1] | Significant source for some populations; contributes to overall PFAS intake [4] [2]. |
| Direct Contact | Dermal Contact | PFDA-containing products (e.g., cosmetics, sprays, textiles) [1] | Described as a "main route," though quantitative data is limited [1]. |
| Other Potential Pathways | Ingestion of Contaminated Soil or Food | Uptake by plants from contaminated soil or water [1] | A potential pathway, but relative contribution to human exposure is less characterized. |
This exposure pathway network illustrates how PFDA moves from sources to humans:
PFDA moves from industrial and product sources into the environment and homes, leading to human exposure through multiple routes.
Human biomonitoring (HBM) is a key technique for assessing internal exposure to PFDA by measuring the chemical or its metabolites in biological tissues and fluids [4] [5].
The most relevant biological samples for PFDA biomonitoring are:
The table below summarizes typical PFDA concentrations found in human serum from different populations, illustrating regional exposure trends.
| Population / Region | Typical Serum PFDA Level | Temporal Trend & Context |
|---|---|---|
| General European Population | ~ 0.8 ng/mL (2013 data) [1] | A decreasing trend has been observed in some European countries like Denmark and Germany [1]. |
| East Asian Populations (e.g., Japan, Korea) | Data shows a growing concentration trend [1]. | Increasing levels, likely reflecting shifts in production and use. |
| Arctic Populations (e.g., Greenland, N. Norway) | Data shows a growing concentration trend [1]. | Increasing levels, highlighting long-range transport. |
| African Countries | Much lower median levels (e.g., PFOA: 0.12 ng/mL; PFOS: 0.53 ng/mL) [5] | Regional data on PFDA specifically is limited, but overall PFAS exposure is lower. |
Accurate biomonitoring relies on sophisticated analytical techniques. The field is evolving from targeted methods to more comprehensive approaches.
This evolution in analytical methods is captured in the following experimental workflow:
Biomonitoring workflow progresses from sample collection to analysis via targeted quantification, suspect screening, and total fluorine measurement.
Despite advances, significant knowledge gaps remain that are critical for researchers to address:
I hope this technical guide provides a solid foundation for your work. The field of PFAS research is rapidly evolving, particularly in the areas of non-targeted analysis and understanding the toxicological contributions of the vast number of uncharacterized PFAS.
Perfluorodecanoic acid (PFDA) is a long-chain per- and polyfluoroalkyl substance (PFAS) with a ten-carbon backbone. Its strong carbon-fluorine bonds are responsible for its significant environmental persistence and resistance to degradation [1] [2].
The table below summarizes key characteristics and environmental data for PFDA.
| Property | Details & Quantitative Data |
|---|---|
| Chemical Structure | Long-chain PFAS; 10-carbon hydrophobic backbone [1]. |
| Persistence | Half-life in humans: ~7.1 years [1]. Half-life in environment: Can be up to 8.5 years; persistent in soil, water, and air due to resistance to photolysis and biodegradation [2]. | | Environmental Presence | Surface Water: Up to 12.5 ng/L (Australia) [2]. Soil: Up to 60 μg/kg (max) in US agricultural soils; 26 μg/kg average in one US site [2]. Groundwater: Up to 3.2 μg/L at US Air Force sites [1]. | | Human Exposure Levels | General Population (Serum): Up to 51.3 ng/mL (US NHANES) [2]. Occupational/High-Exposure (Serum): Up to 67.76 ng/mL [2]. Urine (Pregnant Women, Shanghai): Peak of 152.39 ng/mL (296.43 nM) [2]. | | Bioaccumulation | Ranked #174 on the ATSDR priority list for persistence, accumulation, and toxicity [1]. Accumulates in the food web, with fish and seafood showing high levels [3]. |
Recent studies have elucidated specific molecular pathways through which PFDA exerts toxic effects. Key findings from 2025 research include its role in promoting inflammation and disrupting metabolic processes.
The table below summarizes experimental models, protocols, and key findings from pivotal studies.
| Toxicity Focus | Experimental Models & Dosing | Key Methodological Protocols | Core Findings |
|---|
| Intestinal Inflammation [2] | - In vitro: RAW264.7 and iBMDM macrophage cell lines.
The diagram below illustrates the cGAS/STING/NF-κB signaling pathway, a key molecular mechanism by which PFDA exposure promotes intestinal inflammation, as identified in the research [2]. This provides a clear, logical flow from cellular stimulus to inflammatory response.
The drive to understand PFDA's specific toxicity is intensifying as regulations target well-studied PFAS like PFOA and PFOS. Evidence suggests that longer-chain PFAS like PFDA may pose greater toxicity concerns [1]. This has triggered significant global regulatory action in 2025, including stricter controls and comprehensive bans in regions like the European Union [5] [6].
A major challenge in risk assessment is the conflict between the circular economy and PFAS contamination. The use of PFAS-laden biosolids and pesticides in agriculture introduces these persistent chemicals into the food chain, creating a cycle of contamination that is difficult to break [7] [8]. Future research will likely focus on innovative remediation technologies and the development of safer alternative materials.
Perfluorodecanoic acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) class, characterized by a fully fluorinated ten-carbon chain and a carboxylic acid functional group. As a persistent organic pollutant, PFDA demonstrates significant environmental persistence and bioaccumulation potential. Human exposure occurs primarily through contaminated food and water, leading to its detection in blood serum. These application notes describe a robust and sensitive method for quantifying PFDA in human serum using high-performance liquid chromatography coupled with turbo ion spray tandem mass spectrometry (HPLC-TIS-MS/MS). The protocol is adapted from CDC Method 6304.09 and other validated approaches, providing researchers with a reliable procedure for human biomonitoring studies [1] [2].
The method leverages online solid-phase extraction (online SPE) for efficient sample cleanup and analyte enrichment, followed by chromatographic separation and highly selective mass spectrometric detection. This approach achieves the low limits of quantitation necessary for detecting PFDA at typical population exposure levels, which often fall in the sub-ng/mL range [1] [3].
The following protocol for offline sample preparation is adapted from a method validated for 30 PFASs in human plasma [2] [3].
The separation is based on a reversed-phase mechanism using a gradient elution [1] [3].
Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode [1] [4].
Table 1: MRM Transitions and Mass Spectrometer Parameters for PFDA
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |
|---|---|---|---|---|---|---|
| PFDA | 512.9 | 469.0 [M-COO⁻] | 50 | -70 | -30 | -12 |
| 512.9 | 169.0 [CF₃(CF₂)₆⁻] | 50 | -70 | -40 | -12 | |
| ¹³C-PFDA (IS) | 523.9 | 479.0 | 50 | -70 | -30 | -12 |
Based on validated methods for PFAS analysis in serum/plasma, the following performance characteristics can be expected for PFDA [2] [3].
Table 2: Summary of Method Validation Parameters for PFDA
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.99 | R² ≥ 0.99 |
| LLOQ (Lower Limit of Quantification) | 0.05 - 0.10 ng/mL | Signal/Noise ≥ 10; Accuracy & Precision ±20% |
| Accuracy (% Bias) | 88 - 113% | Within ±15% of theoretical value |
| Precision (% RSD) | Intra-day: < 10% Inter-day: < 15% | RSD ≤ 15% | | Extraction Recovery | > 70% | Consistent and high | | Matrix Effect | Suppression corrected by IS | Signal suppression/enhancement ≤ 25% | | Carry-over | < 20% of LLOQ | Negligible in blank after high standard |
The following diagram illustrates the complete analytical workflow for the quantification of PFDA in serum, from sample collection to final quantitative analysis.
Diagram Title: PFDA Serum Analysis Workflow
This validated method is suitable for large-scale human biomonitoring studies to assess population exposure to PFDA. For instance, the method can be applied to investigate correlations between PFDA exposure and health outcomes. A recent study using machine learning models on NHANES data (2003-2018) identified PFAS, including PFDA, as potential contributors to disease risk, demonstrating the relevance of robust analytical methods for exposure assessment in epidemiological research [5].
This document provides a detailed application note and protocol for the accurate, precise, and sensitive quantification of PFDA in human serum using HPLC-TIS-MS/MS. The method, based on established CDC and other validated procedures, is fit-for-purpose for human biomonitoring and epidemiological studies aimed at understanding the distribution and health impacts of PFDA exposure.
Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) that belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). As a persistent environmental contaminant, PFDA has been detected in human populations worldwide, leading to growing concerns about its potential health effects. PFDA contains ten fully fluorinated carbon atoms, making it extremely resistant to environmental degradation and thus classified as a "forever chemical." This persistence, combined with its potential to bioaccumulate in biological systems, has made PFDA a compound of significant interest in public health research and environmental monitoring.
The National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), has included PFAS monitoring in its biomonitoring program to assess the exposure of the U.S. population to these chemicals. PFDA has been consistently measured in NHANES participants since 2005, providing valuable data on population exposure trends over time. These data have revealed that although PFDA concentrations in the general population have been declining due to regulatory efforts and industry phase-outs, detection remains widespread. Understanding the precise detection limits and analytical methods used for PFDA quantification is therefore essential for interpreting exposure data and assessing potential health risks associated with this persistent environmental contaminant.
The NHANES laboratory protocol establishes clearly defined detection limits for PFDA analysis in human serum samples. According to the most recent available NHANES laboratory documentation, the lower limit of detection (LLOD) for PFDA is consistently established at 0.10 ng/mL (nanograms per milliliter) for the 2013-2014 testing cycle [1]. This detection threshold represents the minimum concentration that can be reliably distinguished from analytical background noise while maintaining acceptable accuracy and precision standards.
For analytical results where PFDA concentrations fall below the established LLOD, NHANES implements a standardized imputation method to handle these non-detect values in statistical analyses. The specific approach involves substituting values below the detection limit with the LLOD divided by the square root of 2 (LLOD/√2), which calculates to approximately 0.07 ng/mL for PFDA [1]. This statistical handling method prevents overestimation of exposure levels while maintaining the integrity of population-level analyses and trend assessments.
Analysis of NHANES data over multiple cycles demonstrates a declining trend in population-level PFDA concentrations. According to the IRIS Toxicological Review of PFDA, median serum concentrations decreased from 0.3 ng/mL (with 25th and 75th percentiles of 0.2 and 0.5 ng/mL, respectively) in the 2005-2006 survey cycle to 0.2 ng/mL (with 25th and 75th percentiles of 0.1 and 0.3 ng/mL, respectively) in the 2017-2018 cycle [2]. This downward trend reflects the effectiveness of regulatory actions and industry initiatives to phase out long-chain PFAS compounds, though continued monitoring remains essential due to the environmental persistence of PFDA.
Table 1: PFDA Detection Limits and Historical Levels in NHANES
| Parameter | Value | Notes |
|---|---|---|
| Lower Limit of Detection (LLOD) | 0.10 ng/mL | Constant for all analytes in dataset |
| Imputation Value | 0.07 ng/mL | LLOD/√2 for values below detection |
| Median Level (2005-2006) | 0.3 ng/mL | 25th-75th percentile: 0.2-0.5 ng/mL |
| Median Level (2017-2018) | 0.2 ng/mL | 25th-75th percentile: 0.1-0.3 ng/mL |
| Primary Matrix | Serum | Also detected in cord blood and human milk |
Method validation for PFDA analysis in biological matrices requires demonstration of several critical performance parameters that collectively establish the reliability and suitability of the analytical method. According to general bioanalytical method validation guidelines that apply to environmental toxicant testing, the essential validation parameters include accuracy, precision, specificity, sensitivity, and linearity across the expected concentration range [3] [4]. For PFDA analysis specifically, the method must be capable of reliably distinguishing and quantifying the compound in complex biological matrices like serum or plasma, which contain numerous potentially interfering substances.
The accuracy of PFDA analysis is typically validated by demonstrating that measured values fall within 15% of known reference values for quality control samples, except at the lower limit of quantification where 20% deviation may be acceptable. Precision is established by evaluating both within-run (repeatability) and between-run (intermediate precision) variability, with acceptance criteria generally set at ≤15% relative standard deviation (RSD) for quality control samples [3]. Specificity validation confirms that the method can unequivocally identify and quantify PFDA in the presence of other PFAS compounds, matrix components, and potential metabolites that might co-elute or cause spectral interference.
Different validation approaches may be applied depending on the stage of method development and intended application. A full validation is required for methods used in long-term studies and includes comprehensive assessment of all performance parameters through multiple independent runs. For shorter-term studies, an early phase validation may be conducted with a single validation run due to time constraints, while partial validations are performed when modifying previously validated methods [3]. The validation process for PFDA analysis must also include assessment of extraction efficiency (recovery) from biological matrices and evaluation of analyte stability under various storage and processing conditions.
Table 2: Essential Method Validation Parameters for PFDA Analysis
| Validation Parameter | Acceptance Criteria | Assessment Approach |
|---|---|---|
| Accuracy | ±15% of reference value (±20% at LLOQ) | Analysis of QC samples with known concentrations |
| Precision | ≤15% RSD | Repeated analysis of QC samples within and between runs |
| Specificity | No interference ≥20% of LLOQ | Analysis of blank matrix and potential interferents |
| Linearity | R² ≥ 0.99 | Calibration curves across analytical range |
| Recovery | Consistent and reproducible | Comparison of extracted vs. unextracted samples |
| Stability | ±15% of nominal value | Evaluation under various storage conditions |
Proper sample collection is the critical first step in ensuring accurate PFDA quantification. Blood samples should be collected using PFAS-free collection devices, specifically avoiding tubes containing polytetrafluoroethylene (Teflon) or polyvinylidene fluoride, which are common sources of contamination [5]. Following collection, serum is separated by allowing blood to clot for 30 minutes at room temperature, then centrifuging at appropriate speed (typically 1300-2000 RCF) for 10 minutes. The resulting serum should be transferred to polypropylene cryovials and stored at -20°C or lower until analysis to maintain analyte stability.
The sample preparation protocol begins with aliquoting 100 μL of serum or plasma into polypropylene tubes or plates. To each sample, 50 μL of isotopically labeled internal standards (e.g., 13C- or 18O-labeled PFDA) are added to correct for variations in extraction efficiency and matrix effects. Proteins are then precipitated by adding 300 μL of 1% formic acid in acetonitrile, followed by vigorous mixing and centrifugation at 2500 RCF for 10 minutes [5]. A portion of the supernatant (typically 250 μL) is transferred to an autosampler plate or vial for LC-MS/MS analysis. This efficient preparation method provides adequate cleanup while maintaining high recovery of PFDA and other PFAS compounds.
Figure 1: PFDA Analysis Workflow from Sample Collection to Data Processing
The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for PFDA analysis employs specific conditions to achieve optimal separation, sensitivity, and specificity. The LC system should be equipped with a delay column (3 μm, 50 × 3 mm) installed before the autosampler to counteract endogenous environmental PFAS interferences present in mobile phases [5]. Chromatographic separation is typically achieved using a C18 column (3 μm, 100 × 2 mm) maintained at 30°C, with a binary mobile phase system consisting of (A) 10 mM ammonium acetate in water and (B) 10 mM ammonium acetate in 75% acetonitrile and 25% methanol. The gradient elution program ramps from 40% to 48% mobile phase B over 1 minute, then to 50% B over 5 minutes, with a total run time of 14 minutes at a flow rate of 0.5 mL/min.
Mass spectrometric detection is performed using triple quadrupole instrumentation operating in negative electrospray ionization mode with scheduled multiple reaction monitoring (sMRM). Optimized source parameters typically include: gas 1 at 45 psi, gas 2 at 70 psi, curtain gas at 45 psi, source temperature at 425°C, CAD gas at 14, and ion spray voltage at -1800 V [5]. For PFDA, specific MRM transitions are monitored to provide both quantitative and confirmatory data. The instrument detection system must be capable of reliably quantifying PFDA at the established limit of detection (0.10 ng/mL) with appropriate precision and accuracy.
Rigorous quality control measures are essential for generating reliable PFDA data. Each analytical run should include calibration standards prepared in blank serum at concentrations spanning the expected range (e.g., 0.05 to 25.0 ng/mL), along with quality control samples at low, medium, and high concentrations [5]. System suitability tests must be performed before each analytical run to ensure that the instrument response is stable, sensitive, and reproducible. These tests typically evaluate injection precision (retention time and peak area reproducibility), theoretical plates, tailing factors, and resolution from potential interferents.
Additional quality assurance measures include the analysis of method blanks (PFAS-free serum or water) to monitor for contamination, and matrix spikes to assess extraction efficiency and matrix effects. The precision and accuracy of the method should be continuously monitored through the analysis of quality control samples, with data accepted only when QC results fall within established tolerance limits (typically ±15% of nominal values) [3]. For long-term studies, participation in interlaboratory comparison programs or analysis of certified reference materials (when available) provides additional verification of method performance and comparability with other laboratories.
Data processing for PFDA analysis involves several specific steps to ensure accurate quantification and reporting. The primary quantitative MRM transition for PFDA is used for quantification, while secondary transitions serve as confirmatory signals. The peak area ratio of PFDA to its corresponding isotopically labeled internal standard is calculated for each sample and compared to the calibration curve generated from the analysis of standards. The calibration curve is typically established using linear regression with 1/x or 1/x² weighting to account for heteroscedasticity across the concentration range.
For NHANES data specifically, additional processing rules are applied. When PFDA concentrations fall below the limit of detection, they are reported with a special flag (variable ending in "L" = 1) and the concentration is imputed as LLOD/√2 [1]. For the calculation of total PFAS concentrations as recommended by the National Academies of Science, Engineering, and Medicine (NASEM), PFDA values are included in the summation along with other specific PFAS compounds. Proper sample weighting must be applied during statistical analysis of NHANES data to account for the complex survey design and generate population-representative estimates.
The accurate detection and quantification of PFDA in human matrices has important applications in public health surveillance, epidemiological research, and exposure assessment. NHANES data have been instrumental in establishing population-level reference ranges for PFDA and tracking temporal trends in exposure [2]. These data show that PFDA levels in the general population have declined over time, likely reflecting the phase-out of long-chain PFAS compounds by major manufacturers. However, specific subpopulations may experience elevated exposures, including occupationally exposed workers (e.g., firefighters, chemical manufacturers), communities with contaminated drinking water, and individuals with high consumption of contaminated food sources [6].
Recent epidemiological studies utilizing NHANES data have explored potential associations between PFDA exposure and various health outcomes. While research is ongoing, some studies have reported associations between PFDA and certain health parameters, though causality has not been established [7] [8]. The interpretation of PFDA concentrations in biological samples should consider the compound's long elimination half-life (estimated at several years for some long-chain PFAS), which means that a single measurement likely reflects chronic, cumulative exposure rather than recent acute exposure.
The analysis of PFDA and other PFAS compounds presents several ongoing analytical challenges that continue to evolve with the field. Background contamination remains a significant concern due to the ubiquitous presence of PFAS in laboratory environments, reagents, and equipment. Implementing rigorous contamination control measures, including the use of PFAS-free materials throughout the analytical process, is essential for obtaining accurate results, particularly at the low concentrations typically found in general population samples.
Future directions in PFDA analysis include the development of more sensitive methods to detect even lower concentrations as population levels continue to decline, methods for speciation of isomers when present, and approaches for high-throughput analysis to support large-scale epidemiological studies. Additionally, as regulatory interest in PFAS grows, method harmonization across laboratories becomes increasingly important to ensure comparability of data. The continued refinement of standardized protocols and participation in proficiency testing programs will further enhance the reliability and interpretation of PFDA biomonitoring data for public health protection.
Perfluorodecanoic acid (PFDA) is a long-chain per- and polyfluoroalkyl substance (PFAS). As a persistent environmental contaminant, human exposure occurs primarily through ingestion of contaminated food and water. PFDA is of significant concern due to its potential health effects and has been prioritized for biomonitoring by major health bodies [1].
The United States National Academies of Sciences, Engineering, and Medicine (NASEM) includes PFDA among a group of seven PFAS compounds for which it provides clinical guidance. Monitoring serum concentrations of these PFAS is crucial for assessing exposure and potential health risks [1].
Epidemiological studies measure PFDA in serum to understand population-wide exposure levels. The table below summarizes typical concentration ranges from a recent North American study.
| Population Sample | Typical Concentration (Geometric Mean) | Detection Frequency | Key Associated Biomarker | Clinical Guidance Threshold (NASEM PFAS Sum) |
|---|---|---|---|---|
| Canadian adult males (2019-2020) [1] | Reported (exact value not specified in source) | 100% (in study cohort) | Elevated serum gamma-glutamyl transferase (GGT) [1] | ≥ 2 ng/mL: Prioritize for screening dyslipidemia [1] |
| ≥ 20 ng/mL: Clinical follow-up for kidney function, cancer, etc. [1] |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard method for sensitive and specific quantification of PFDA in human serum [1]. The protocol below details the key steps.
Proper sample handling is critical for the integrity of biomarkers like PFDA.
This section outlines a generalized workflow for PFDA measurement.
For data to be reliable and suitable for regulatory submissions, the analytical method must be rigorously validated. Key parameters are summarized below.
| Validation Parameter | Assessment Criteria | Considerations for PFDA |
|---|---|---|
| Accuracy & Precision [3] | Percent error and relative standard deviation within pre-defined limits (e.g., ±20%) | Criteria should be appropriate for the biomarker's Context of Use (COU) [3]. |
| Lower Limit of Quantification (LLOQ) [4] | Lowest concentration that can be measured with acceptable accuracy and precision. | Must be sensitive enough to detect PFDA at levels relevant for public health guidance (e.g., below 1 ng/mL) [1]. |
| Specificity & Selectivity | Ability to measure PFDA accurately in the presence of other serum components. | LC-MS/MS provides high specificity by separating and detecting unique ion fragments [1]. |
| Stability [4] | Demonstrated under storage, processing, and analysis conditions. | Confirms PFDA integrity throughout the pre-analytical and analytical workflow. |
This diagram outlines the logical flow of a complete study investigating PFDA exposure and its potential effects.
Perfluorodecanoic acid (PFDA) is a prominent per- and polyfluoroalkyl substance (PFAS) that has emerged as a replacement for legacy compounds like PFOA and PFOS but presents significant environmental health concerns. PFDA is characterized by a ten-carbon fully fluorinated chain with a carboxylic acid functional group, imparting extreme persistence in the environment and biological systems. Environmental monitoring studies have detected PFDA concentrations ranging from 0.13–160 ng/L in various aquatic systems worldwide, with highest levels reported in the Conasauga River in the United States (3.74–160 ng/L) [1]. The increasing environmental prevalence of PFDA, coupled with its potential health risks, necessitates thorough immunotoxicity assessment for comprehensive ecological risk evaluation [1].
The zebrafish (Danio rerio) model offers distinct advantages for immunotoxicity testing, particularly for PFAS compounds. Zebrafish embryos develop rapidly, with a fully functional innate immune system present within the first few days post-fertilization, enabling high-throughput screening of potential immunotoxicants. Their optical transparency during early developmental stages permits direct visualization of immune cell behaviors and distributions in live animals when using transgenic lines with fluorescently-labeled immune cells [2]. Additionally, the high conservation of immune pathways between zebrafish and mammals, including toll-like receptor signaling, macrophage polarization capabilities, and oxidative stress responses, ensures translational relevance of findings to human health risk assessment [2] [3]. The innate immune system of zebrafish, comprising macrophages and neutrophils, is particularly vulnerable to chemical insults during early development, making this model especially sensitive for detecting immunotoxic effects [1].
Animal Source: Utilize wild-type AB strains and transgenic zebrafish lines, preferably Tg(lyz:DsRed) for neutrophil tracking and Tg(mpeg1:eGFP/mCherry) for macrophage visualization. Source animals from reputable suppliers like the China Zebrafish Resource Center with proper health monitoring [1] [2].
Housing Conditions: Maintain zebrafish in automated water circulation systems with temperature control (28 ± 1°C) and a 14:10 light-dark cycle to support natural circadian rhythms and reproductive health. Use fish water (0.2% Instant Ocean Salt in deionized water, pH 6.9–7.2, conductivity 480–510 μS/cm, hardness 53.7–71.6 mg/L CaCO₃) for all experiments [4].
Breeding Protocol: Set up 4-5 pairs of zebrafish for natural mating each time, typically yielding 200–300 embryos per mating. Collect embryos within 6 hours post-fertilization (hpf) and stage them according to standard morphological criteria [4].
Chemical Source: Obtain PFDA (>97% purity, CAS No: 335-76-2) from certified chemical suppliers like Glpbio. Prepare a stock solution of 1000 mg/L in dimethyl sulfoxide (DMSO) and store at -20°C [1].
Exposure Concentrations: Based on published studies, prepare working solutions of 0.5, 1, and 2 mg/L PFDA in fish water, with the highest concentration representing the EC₁₀ or lower for developmental effects. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 25 μM dexamethasone for immunosuppression) in each experiment [1] [5].
Solvent Considerations: Ensure that the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity effects. Include a vehicle control group exposed to 0.1% DMSO alone to account for any potential solvent effects [5].
Initiation of Exposure: Begin chemical exposure at 6 hpf to encompass critical early developmental windows, including primitive immune cell development [1] [4].
Exposure Method: Use static renewal approach, replacing 80% of the exposure solution daily to maintain consistent chemical concentrations and water quality [1].
Experimental Duration: Continue exposure for up to 120 hpf (5 days post-fertilization) for most developmental and immune assessments, extending to 14 dpf for studies requiring adaptive immune system development [5] [2].
Lethality Evaluation: Record mortality daily, removing dead embryos immediately to maintain water quality [1].
Teratogenic Scoring: Assess malformations at 24, 48, 72, and 120 hpf using standardized morphological criteria. Key endpoints include:
Behavioral Assessment: Quantify spontaneous movement at 24 hpf and touch-evoked escape responses at 48 hpf as indicators of neurodevelopmental effects [6].
Neutrophil and Macrophage Quantification: In transgenic lines Tg(lyz:DsRed) (neutrophils) and Tg(mpeg1:eGFP) (macrophages), count fluorescent immune cells at 48-72 hpf using fluorescence microscopy. Calculate cell numbers in specific regions (yolk sac, caudal hematopoietic tissue) or throughout the whole embryo [1] [2].
Neutrophil Migration Assay: At 72 hpf, introduce a sterile tail fin wound or inject 1-2 nL of S. aureus (1×10⁸ CFU/mL) into the caudal muscle. Quantify neutrophil recruitment to the injury/infection site by counting DsRed-positive cells at 2-4 hours post-injury [2].
Macrophage Phagocytosis: Inject 1 nL of pHrodo Green-labeled E. coli bioparticles into the circulation at 48 hpf and quantify phagocytosis intensity and cell counts using confocal microscopy at 2-4 hours post-injection [2].
ROS Detection: Use cell-permeable fluorescent probe H₂DCFDA to measure reactive oxygen species in whole embryos at 72-120 hpf. Incubate embryos in 10 μM H₂DCFDA for 1 hour, wash, and measure fluorescence intensity (Ex/Em: 488/525 nm) [1].
Antioxidant Enzyme Activities: Homogenize pools of 30 embryos at 120 hpf in cold PBS and quantify:
Lipid Peroxidation: Measure malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay as an indicator of oxidative damage [1].
Pathogen Preparation: Culture Mycobacterium marinum expressing mCherry fluorescent protein to mid-log phase, wash, and resuspend in PBS [5].
Infection Procedure: At 72 hpf, microinject approximately 150-300 CFU of M. marinum into the caudal vein of zebrafish embryos previously exposed to PFDA [5].
Infection Assessment: At 120 hpf, image infected embryos using fluorescence microscopy and quantify bacterial burden by measuring integrated fluorescence intensity of mCherry signal throughout the embryo [5].
RNA Extraction and qRT-PCR: Extract total RNA from pools of 30 embryos at 72-120 hpf using TRIzol reagent. Synthesize cDNA and perform qPCR with SYBR Green for immune-related genes:
Transcriptomic Analysis: For comprehensive pathway analysis, perform RNA sequencing on pooled samples from control and PFDA-treated groups. Identify differentially expressed genes and perform pathway enrichment analysis focusing on immune system pathways [6].
Molecular Docking: Use in silico approaches to model potential interactions between PFDA and immune signaling proteins like TLR4-MD2 complex using AutoDock Vina or similar software [6].
Experimental Replicates: Perform a minimum of three independent experiments with at least 15 embryos per treatment group in each experiment [1].
Data Normalization: Express quantitative data as percentage of control values to facilitate cross-experiment comparisons, while including absolute values in supplementary materials.
Statistical Testing: Use one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons, or Student's t-test for comparing two groups. Consider non-parametric alternatives (Kruskal-Wallis) for data failing normality assumptions [1].
Dose-Response Analysis: Fit concentration-response data using four-parameter logistic models to calculate EC₅₀ values for specific endpoints [4].
Table 1: Key Immunotoxicity Parameters and Thresholds for PFDA in Zebrafish
| Parameter Category | Specific Endpoint | Measurement Method | Significant Effect Threshold |
|---|---|---|---|
| Developmental Toxicity | Embryo mortality | Visual inspection | ≥20% increase vs control |
| Body length reduction | Microscopic measurement | ≥15% decrease vs control | |
| Malformation incidence | Teratogenic scoring | ≥30% increase vs control | |
| Innate Immune Function | Neutrophil count | Fluorescence microscopy | ≥25% change vs control |
| Macrophage count | Fluorescence microscopy | ≥25% change vs control | |
| Neutrophil migration | Tail fin wound assay | ≥40% reduction vs control | |
| Oxidative Stress | ROS production | H₂DCFDA fluorescence | ≥50% increase vs control |
| SOD activity | Enzymatic assay | ≥30% change vs control | |
| MDA content | TBARS assay | ≥40% increase vs control | |
| Infection Response | Bacterial load | Fluorescence quantification | ≥50% increase vs control |
| Survival post-infection | Mortality tracking | ≥30% decrease vs control |
Table 2: PFDA Immunotoxicity Mechanism Indicators
| Mechanistic Pathway | Key Molecular Markers | Expected Change with PFDA Exposure | Validation Approach |
|---|---|---|---|
| TLR Signaling | myd88, tlr4, nf-κb | Upregulation | Gene expression, pathway inhibition [7] |
| Oxidative Stress | nrf2, ho1, sod1 | Upregulation | Antioxidant enzyme activity, ROS detection [1] |
| Inflammatory Response | tnfα, il1β, il6 | Upregulation | Cytokine measurement, gene expression [6] |
| Apoptosis | bax, bcl2, caspase3 | Increased pro-apoptotic ratio | TUNEL assay, gene expression [7] |
| Macrophage Polarization | M1 (inos, tnfα) vs M2 (arg1, ym1) | M1/M2 imbalance | Gene expression, transgenic reporters [2] |
This standardized protocol for assessing PFDA immunotoxicity in zebrafish can be adapted for several research applications:
Comparative Toxicity Screening: The assay can be modified to test multiple PFAS compounds simultaneously to establish structure-activity relationships and prioritize compounds for further evaluation. When testing multiple PFAS, include legacy compounds (PFOA, PFOS) as benchmark controls [8] [6].
Regulatory Decision Support: Data generated using this protocol can inform chemical risk assessment and regulatory decisions by providing mechanistic insight into immunotoxicity pathways. The protocol aligns with OECD guidelines for chemical safety testing [3] [4].
Therapeutic Intervention Studies: The model can be used to test potential countermeasures against PFAS toxicity by co-administering candidate therapeutic compounds with PFDA and assessing mitigation of immunotoxic effects [2].
Multi-generational Studies: For assessment of transgenerational effects, expose adult zebrafish (F0 generation) to PFDA and assess immune function in subsequent generations (F1, F2) without direct chemical exposure [2].
The following diagram illustrates the complete experimental workflow for assessing PFDA immunotoxicity in zebrafish, from embryo preparation to final analysis:
The following pathway diagram illustrates the key molecular mechanisms of PFDA immunotoxicity identified through zebrafish studies:
High Mortality in Controls: If control mortality exceeds 10%, check water quality parameters (ammonia, nitrites), ensure proper husbandry conditions, and verify embryo quality from breeding pairs [4].
Variable Immune Cell Counts: To minimize variability in immune cell quantification, standardize imaging parameters, use consistent anatomical regions for counting, and process control and treated embryos simultaneously [2].
Inconsistent Bacterial Loads: For infection assays, ensure consistent injection volumes and bacterial concentrations by practicing injection technique and calibrating injection apparatus regularly [5].
Low RNA Quality: When extracting RNA from whole embryos, ensure rapid collection, immediate freezing in liquid nitrogen, and use of RNase-free reagents to maintain RNA integrity [1].
Solvent Toxicity: If observing developmental effects in vehicle controls, verify that DMSO concentration does not exceed 0.1% and that the DMSO source is of high purity [5].
This comprehensive protocol provides a standardized approach for assessing PFDA immunotoxicity in zebrafish, enabling reproducible investigation of molecular mechanisms and immunological consequences of exposure to this increasingly prevalent environmental contaminant.
Perfluorodecanoic acid (PFDA) is a persistent environmental contaminant belonging to the class of perfluoroalkyl acids (PFAAs) that has attracted significant scientific interest due to its hepatotoxic effects and potential role in promoting hepatocarcinogenesis. Understanding the molecular mechanisms underlying PFDA-induced liver effects is crucial for toxicological risk assessment and drug development. Gene expression microarray analysis provides a powerful high-throughput approach for comprehensively profiling transcriptional changes in liver tissue following PFDA exposure, enabling researchers to identify novel biomarkers, elucidate modes of action, and characterize pathway alterations. These application notes present standardized protocols and analytical frameworks for conducting robust microarray studies investigating PFDA-induced hepatic gene expression changes.
The persistence of PFAAs in the environment and biological systems presents significant public health concerns, with PFDA demonstrating particularly prolonged elimination kinetics in certain species. Microarray technology has evolved as a fundamental tool in toxicogenomics, allowing simultaneous measurement of thousands of transcripts to create global expression profiles. When applied to PFDA hepatotoxicity research, this approach can reveal intricate transcriptional networks and biological processes affected by PFDA exposure, providing mechanistic insights that complement traditional toxicological endpoints. The protocols outlined below integrate established microarray methodologies with specific considerations for PFDA liver studies, providing researchers with a comprehensive framework for generating high-quality, reproducible data.
Animal Models: Select appropriate animal models based on research objectives. Rats and mice are commonly used, though rainbow trout (Oncorhynchus mykiss) represents a valuable alternative model for studying human-relevant insensitivity to peroxisome proliferation. Studies in trout have demonstrated that PFDA promotes liver cancer through mechanisms potentially similar to estradiol rather than typical peroxisome proliferator responses [1]. For rodent studies, C57BL/6N mice are widely used and recommended for their well-characterized genome and transcriptome.
Dosing Regimen: Implement a carefully controlled dosing strategy. Previous studies have employed dietary administration of PFDA at concentrations ranging from 200-2000 ppm, with adjustments based on observed mortality and toxicity signs. In trout studies, initial 2000 ppm PFDA diets were reduced to 200 ppm due to unexpected mortality, suggesting the need for dose-ranging pilot studies [1]. Administration periods typically span 6 months for carcinogenesis studies, though shorter timepoints (days to weeks) are appropriate for mechanistic investigations.
Control Groups: Include appropriate control groups consisting of animals receiving vehicle alone without PFDA. Additionally, consider positive control groups when investigating specific mechanistic pathways, such as 17β-estradiol (E2) for estrogen-like responses or classic peroxisome proliferators like clofibrate for PPARα-mediated effects [1].
Biological Replicates: Incorporate sufficient biological replicates to ensure statistical power. A minimum of n=5 animals per treatment group is recommended for in vivo studies, though larger sample sizes (n=8-10) provide greater power for detecting subtle expression changes. Recent studies in liver regeneration have demonstrated the importance of biological replicates for accounting for individual differences in regenerative capacity [2].
Time Course Considerations: For temporal studies of PFDA effects, include multiple timepoints (e.g., 1, 3, 7, 14, and 28 days post-exposure) with appropriate sample sizes at each interval. The specific timepoints should align with the kinetic profile of PFDA accumulation and elimination in the selected species.
Table 1: Recommended Experimental Groups for PFDA Microarray Studies
| Group | Treatment | Dose Concentration | Administration Route | Sample Size (n) |
|---|---|---|---|---|
| 1 | Vehicle Control | Vehicle only | Dietary/Gavage | 5-10 |
| 2 | PFDA Low Dose | 50-100 ppm | Dietary/Gavage | 5-10 |
| 3 | PFDA Medium Dose | 200-500 ppm | Dietary/Gavage | 5-10 |
| 4 | PFDA High Dose | 1000-2000 ppm | Dietary/Gavage | 5-10 |
| 5 | Positive Control | Compound-specific | Dietary/Gavage | 5 |
Principle: High-quality, intact RNA is essential for reliable microarray results. This protocol describes RNA extraction from liver tissue using TRIzol-based methods with column purification to ensure removal of genomic DNA and inhibitors.
Materials:
Procedure:
Quality Control Assessment:
Principle: This protocol details the preparation of labeled complementary RNA (cRNA) from total RNA and hybridization to microarray platforms, specifically optimized for PFDA liver studies.
Materials:
Procedure:
Quality Control Metrics:
Background Correction and Normalization: Process raw CEL files using the Robust Multichip Average (RMA) algorithm, which includes background correction, quantile normalization, and log2 transformation [2] [3]. The RMA method is particularly effective for Affymetrix arrays and reduces technical variability while preserving biological signals.
Quality Control Evaluation:
Outlier Management: Remove samples that fail quality metrics or cluster separately from their group replicates. Generally, exclude samples with:
Differential Expression Analysis: Identify significantly differentially expressed genes (DEGs) using the Limma package in Bioconductor, which employs linear models and empirical Bayes moderation to enhance statistical power [3]. Apply multiple testing correction using the Benjamini-Hochberg method to control false discovery rate (FDR). Standard significance thresholds include adjusted p-value < 0.05 and absolute log2 fold change ≥ 1 (2-fold change) [2] [3].
Functional Enrichment Analysis:
Protein-Protein Interaction Network Analysis:
Table 2: Key Analytical Parameters for PFDA Microarray Studies
| Analysis Step | Recommended Tool/Package | Key Parameters | Threshold Criteria |
|---|---|---|---|
| Preprocessing | affy/RMA (Bioconductor) | Background correction, quantile normalization, log2 transformation | - |
| Quality Control | simpleaffy (Bioconductor) | Background, scale factor, % present, 3'/5' ratio | Within 2 SD of group mean |
| Differential Expression | Limma (Bioconductor) | Moderated t-statistic, Benjamini-Hochberg correction | adj. p-value < 0.05, |log2FC| ≥ 1 |
| Functional Enrichment | DAVID | Fisher's exact test, Benjamini-Hochberg correction | p-value < 0.05, gene count > 2 |
| Network Analysis | STRING + Cytoscape | Confidence score, connectivity measures | Confidence ≥ 0.4 |
Effective visualization is critical for interpreting microarray data and communicating findings:
The following diagram illustrates the comprehensive workflow for PFDA microarray data analysis:
A comprehensive investigation of PFDA's tumor-promoting activity was conducted using a rainbow trout model, which represents human insensitivity to peroxisome proliferation better than rodent models. The study employed a two-stage chemical carcinogenesis model with aflatoxin B1 (AFB1) initiation followed by dietary PFDA exposure [1].
Table 3: Tumor Incidence in PFDA Promotion Study in Rainbow Trout
| Treatment Group | Tumor Incidence | Tumor Multiplicity | Tumor Size | Statistical Significance |
|---|---|---|---|---|
| AFB1 + Control Diet | 22% | 0.28 | 1.8 mm | Reference |
| AFB1 + 200 ppm PFDA | 68% | 1.24 | 2.9 mm | p < 0.001 |
| AFB1 + 1000 ppm PFNA | 65% | 1.18 | 2.7 mm | p < 0.001 |
| AFB1 + 5 ppm E2 (Positive Control) | 72% | 1.45 | 3.1 mm | p < 0.001 |
Microarray analysis of liver tissues from this study revealed that PFDA produced a gene expression profile highly similar to estradiol (E2) rather than classic peroxisome proliferators like clofibrate. Pearson correlation analyses, unsupervised hierarchical clustering, and principal components analyses all demonstrated this similarity, though distinct patterns of gene expression were evident for each treatment [1]. These findings suggest that PFDA promotes liver cancer through mechanisms that may involve estrogen signaling pathways rather than typical PPARα-mediated responses.
Analysis of significantly altered pathways in PFDA-treated liver tissues reveals several key signaling cascades. The following diagram illustrates the core pathways implicated in PFDA hepatotoxicity:
Key pathways significantly altered in PFDA-treated liver tissues include:
Network analysis of protein-protein interactions reveals key hub genes in PFDA-treated liver tissues:
These hub genes represent potential biomarkers for PFDA hepatotoxicity and candidates for further mechanistic investigation.
The Integrated Risk Information System (IRIS) is a U.S. Environmental Protection Agency (EPA) program that evaluates scientific information on the health effects of environmental chemicals [1]. IRIS assessments cover the hazard identification and dose-response assessment steps of the risk assessment process, providing toxicity values that are used to inform public health decisions [1] [2].
Perfluorodecanoic Acid (PFDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group. It is a long-chain PFAS characterized by its persistence in the environment and resistance to degradation [3]. The IRIS Program is developing a toxicological review for PFDA and its related salts using a systematic review protocol to ensure the assessment is transparent, objective, and based on a comprehensive evaluation of the available scientific literature [4] [5].
The systematic review protocol for the PFDA IRIS assessment outlines the rigorous methodology used to identify, evaluate, and synthesize evidence. The process is designed to minimize bias and is detailed in the Systematic Review Protocol for the PFBA, PFHxA, PFHxS, PFNA, and PFDA IRIS Assessments [4]. The workflow for this protocol is illustrated below:
Before the review begins, the assessment undergoes problem formulation to define its scope and objectives. This involves consulting with EPA program offices and the public to ascertain the key needs of the assessment [2]. A central tool in this process is the PECO statement, which stands for Populations, Exposures, Comparators, and Outcomes [6]. It defines the specific criteria that will guide the literature search and screening:
The literature search strategy is designed to be comprehensive and reproducible [4] [2]. It involves:
Each study that passes the screening phase is evaluated for methodological quality and potential for bias. This evaluation is specific to the study design (e.g., human epidemiology, animal toxicology, mechanistic) and considers factors such as [2]:
The evidence synthesis involves integrating data across all relevant studies and lines of evidence (human, animal, mechanistic). For each health outcome, assessors determine the nature of the association between PFDA exposure and the effect, considering factors like consistency, exposure-response relationship, and biological plausibility [2].
For cancer, EPA uses standardized hazard descriptors (e.g., "Carcinogenic to Humans," "Likely to Be Carcinogenic to Humans") to characterize the strength of the evidence [2]. The most robust and relevant studies are then selected for dose-response analysis and the derivation of toxicity values, such as oral reference doses (RfD) and oral slope factors (OSF), which are used to quantify health risks [1] [2].
The table below summarizes fundamental information about PFDA to provide context for the assessment.
| Aspect | Description |
|---|---|
| CASRN | 335-76-2 [4] |
| Chemical Group | Long-chain perfluoroalkyl carboxylic acid (PFCA) [3] |
| Primary Uses | Historically used in stain/grease-proof coatings for food packaging, furniture, carpets; detected in ski wax, outdoor textiles, and paper-based food contact materials [3]. |
| Environmental Fate | Extremely persistent; potential for high bioaccumulation in aquatic organisms; moderately mobile in soil [3]. |
| General Population Exposure | Oral route is primary exposure pathway, mainly through diet. Estimated median exposure for adults is 67 pg/kg-day [3]. |
| Biomonitoring Data (NHANES) | Detected in human serum; median levels decreased from 0.3 ng/mL (2005-2006) to 0.2 ng/mL (2017-2018) [3]. |
As of the latest information, the IRIS Toxicological Review of this compound (PFDA) and Related Salts was released as a Public Comment and External Review Draft in April 2023 [5]. This means the assessment, which used the systematic review protocol, has been drafted and has undergone public and independent peer review. The next step is for the EPA to revise the assessment based on the comments received. Following this revision, the final assessment will be published.
This document is a summary of publicly available U.S. EPA information. The PFDA IRIS assessment was in draft status as of 2023. For definitive risk management decisions, always consult the final, peer-reviewed IRIS assessment once it is released by the EPA.
Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) consisting of a ten-carbon backbone fully saturated with fluorine atoms [1]. As a member of the per- and polyfluoroalkyl substances (PFAS) class, PFDA is a man-made compound valued for its resistance to heat, oil, stains, grease, and water. These properties have led to its historical use in stain and grease-proof coatings for food packaging, furniture, upholstery, carpets, and other consumer products [2] [1]. The primary concern regarding PFDA, and PFAS in general, is their extreme environmental persistence; they resist hydrolysis, photolysis, and biodegradation, leading to widespread environmental contamination and bioaccumulation [2] [3]. In response, the U.S. Environmental Protection Agency (EPA) has finalized its IRIS Toxicological Review of PFDA and its related salts in 2024, underscoring the compound's significance as a regulatory priority [2] [1].
Toxicokinetic (TK) data is fundamental for understanding a substance's absorption, distribution, metabolism, and excretion (ADME), which are critical for internal dosimetry and human health risk assessment.
PFDA exhibits markedly prolonged half-lives and low clearance rates, a characteristic of long-chain PFAS. Significant species- and sex-specific differences have been observed, which must be considered when extrapolating data for human risk assessment [4] [5].
Table 1: Species- and Sex-Specific Toxicokinetic Parameters for PFDA
| Species | Sex | Half-Life (t₁/₂, Days) | Total Clearance (CL{tot}, mL/day/kg) | Renal Clearance (CL{R}, mL/day/kg) | Source |
|---|---|---|---|---|---|
| Rat | Male | 39.9 | Extremely Low | Low | [4] |
| Rat | Female | 58.6 | Extremely Low | Low | [4] |
| Mouse | Male & Female | Data from hierarchical modeling | Data from hierarchical modeling | - | [5] |
| Non-Human Primate | Male & Female | Data from hierarchical modeling | Data from hierarchical modeling | - | [5] |
A key study comparing PFCAs found that half-lives in rats increase with carbon chain length, with PFDA (10 carbons) having the longest persistence [4]. A more recent Bayesian hierarchical meta-analysis confirms these trends across mice, rats, and non-human primates, providing robust, population-based PK parameter estimates that account for inter-study variability [5].
PFDA, like other long-chain PFCAs, exhibits very high plasma protein binding (>98%) [4]. This high binding affinity limits the volume of distribution (Vss), which remains relatively consistent across different PFCAs and between sexes, and is a primary mechanism behind its low renal clearance and prolonged half-life [4]. Transporter-mediated uptake, potentially involving organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs), also influences tissue distribution [5].
PFDA exposure can disrupt multiple physiological and molecular pathways. The following diagram illustrates the core signaling pathways affected and their logical relationships:
The primary mechanisms of PFDA toxicity, as identified in fish and mammalian models, include:
This section outlines standardized protocols for key assays in PFDA toxicological assessment.
This protocol is designed to identify target organ toxicity and no-observed-adverse-effect levels (NOAELs) [6].
This protocol uses RTgill-W1 cells (fish gill epithelium) to elucidate metabolic pathway disruptions, a method applicable to mammalian cell lines [8].
Modern risk assessment leverages computational methods to address variability in experimental data.
The toxicological profile of PFDA is characterized by high persistence, bioaccumulation, and the disruption of critical metabolic and immune pathways. A combination of standardized in vivo studies, advanced in vitro 'omics techniques, and sophisticated computational modeling provides a comprehensive framework for its safety assessment, ensuring robust data to support public health and regulatory decisions.
Perfluorodecanoic acid (PFDA) is a persistent environmental pollutant that accumulates in human blood and organs, raising significant concerns about its potential health impacts. As a perfluorinated carboxylic acid, PFDA demonstrates remarkable environmental persistence and bioaccumulation potential, with studies detecting levels of 139 ng/L in snowfall around Beijing, China [1]. The mechanistic relationship between PFDA exposure and gastric inflammation involves the compound's ability to activate the NLRP3 inflammasome, a multi-protein complex that serves as a critical component of the innate immune system. This inflammasome activation represents a novel mechanism through which environmental pollutants may contribute to chronic inflammation and subsequent disease pathogenesis.
The biological significance of caspase-1 activation lies in its role as the enzymatic core of the NLRP3 inflammasome. When activated, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines IL-1β and IL-18 into their biologically active forms, initiating and amplifying inflammatory responses [2] [3]. PFDA exposure has been demonstrated to significantly stimulate both IL-1β and IL-18 secretion in gastric cell lines and mouse stomach tissues, establishing a clear pathway through which this environmental contaminant may promote gastric inflammation [1]. Understanding the precise mechanisms underlying PFDA-induced inflammasome activation requires specialized assay systems, particularly ELISA-based approaches for quantifying caspase-1 activation and downstream cytokine production.
The following diagram illustrates the core signaling pathway through which PFDA activates the NLRP3 inflammasome and caspase-1, based on current research findings:
The experimental workflow begins with appropriate cell line selection and culture conditions. The human gastric adenocarcinoma cell line AGS serves as a relevant in vitro model for investigating PFDA-induced gastric inflammation, though human leukemia macrophage cell line THP-1 can also be utilized for specialized mechanistic studies [1]. Cells should be maintained in Ham's F-12 medium supplemented with 10% fetal calf serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. For experimental treatments, prepare a PFDA stock solution at 10-100 mM in dimethyl sulfoxide (DMSO), then dilute to working concentrations in complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle control groups receiving equivalent DMSO concentrations without PFDA.
The treatment protocol involves plating cells at appropriate densities (e.g., 1×10⁵ cells/well in 24-well plates) and allowing attachment for 24 hours. For comprehensive inflammasome activation studies, implement a two-signal approach: prime cells with 100-500 ng/mL ultrapure LPS for 3-4 hours to induce pro-IL-1β expression (Signal 1), then treat with PFDA at concentrations ranging from 10-200 μM for 6-24 hours to provide the activation signal (Signal 2) [1] [2]. Include appropriate controls in your experimental design: negative controls (untreated cells), vehicle controls (DMSO-only), positive controls for inflammasome activation (e.g., 5 mM ATP for 30 minutes or 10 μM nigericin for 45 minutes), and caspase-1 inhibitor controls (e.g., 20 μM Ac-YVAD-CMK) to confirm specificity.
Proper sample handling is critical for accurate caspase-1 and cytokine measurements. For caspase-1 detection in cell lysates, rinse cells twice with ice-cold PBS, then lysate using RIPA buffer supplemented with protease inhibitors. Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatants for analysis. For cytokine measurements in cell culture supernatants, collect conditioned media and centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Aliquot samples and store at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles, which can compromise protein integrity and assay accuracy.
The quantification approach for active caspase-1 employs sandwich ELISA methodology, which provides sensitive and specific detection of the processed form of the enzyme. Multiple commercial ELISA kits are available with varying specifications, as detailed in Section 5. Begin by bringing all reagents, standards, and samples to room temperature and preparing standard dilutions according to kit specifications. The general procedure follows these critical steps:
The following workflow diagram illustrates the complete experimental process from cell culture to data analysis:
Animal models provide essential in vivo validation of PFDA-induced inflammasome activation. Six-week-old female Balb/c mice represent a suitable model system, with NLRP3 knockout mice serving as critical controls for mechanism confirmation [1]. House mice in controlled environmental conditions with ad libitum access to food and water, following appropriate institutional animal care guidelines. For PFDA exposure, administer PFDA via drinking water at a concentration of 25 mg/kg/day for 18 days, using 0.014 M DMSO as vehicle control. This exposure regimen has been demonstrated to effectively induce gastric inflammation while maintaining animal viability throughout the study period.
The tissue collection protocol requires careful execution to preserve biomarker integrity. Following the exposure period, euthanize animals according to approved ethical guidelines and immediately harvest stomach tissues for analysis. For homogenate preparation, carefully cut stomach tissues into small pieces and homogenize in phosphate-buffered saline (typically 100 mg tissue per mL PBS) using gentle mechanical homogenization. Centrifuge homogenates at 10,000 × g for 15 minutes at 4°C and collect supernatants for ELISA analysis. For histological examination, immediately fix stomach tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded alcohols, embed in paraffin, and section at 4-5 μm thickness for staining.
Histological assessment provides critical morphological context for PFDA-induced gastric damage. Perform hematoxylin and eosin staining according to standard protocols, with particular attention to epithelial cell alignment and inflammatory cell infiltration [1]. Two independent blinded observers should evaluate stained sections using semi-quantitative scoring systems for inflammation severity (0 = none, 1 = mild, 2 = moderate, 3 = severe), extent (0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural), and epithelial damage (0 = none, 1 = surface, 2 = glandular, 3 = transmural).
For cytokine quantification in tissue homogenates, employ commercially available ELISA kits for IL-1β and IL-18 according to manufacturer protocols. The general approach involves: adding 100 μL of diluted standard or sample to each well, incubating for 2 hours at room temperature, adding 50 μL of biotinylated detection antibody working solution, incubating for 2 hours, washing four times, adding 100 μL of enzyme conjugate working solution, incubating for 30 minutes, washing four times, adding 100 μL of substrate solution, incubating for 10-20 minutes protected from light, adding 100 μL of stop solution, and reading absorbance at 450 nm within 30 minutes [1]. Express cytokine levels as pg/mg of total protein, with total protein concentration determined by BCA or Bradford assay.
Reliable quantification of caspase-1 activation requires appropriate standard curve generation and data normalization. Prepare serial dilutions of the caspase-1 standard provided in the ELISA kit to generate a standard curve ranging from 6.25-400 pg/mL for human caspase-1 or 31.25-2000 pg/mL for mouse caspase-1 [4] [5]. Plot absorbance values against standard concentrations using four-parameter logistic (4-PL) curve fitting for optimal accuracy across the measurement range. For cell culture studies, normalize caspase-1 and cytokine values to total cellular protein content determined from parallel wells. For animal tissue studies, express results as pg cytokine per mg total gastric tissue protein to account for variations in tissue sampling.
Table 1: Commercial Caspase-1 ELISA Kits for PFDA Research
| Parameter | Human Caspase-1 Kit (R&D Systems) | Mouse Caspase-1 Kit (Novus Biologicals) |
|---|---|---|
| Catalog Number | DCA100 | NBP2-75014 |
| Sample Types | Cell culture supernates | Serum, plasma, other biological fluids |
| Sensitivity | 1.24 pg/mL | 18.75 pg/mL |
| Assay Range | 6.3-400 pg/mL | 31.25-2000 pg/mL |
| Assay Duration | 3 hours | ~4 hours |
| Sample Volume | 100 μL | 100 μL |
| Recovery | 85-106% | 87-108% |
| Intra-Assay CV | 4.9-6.1% | <5.54% |
| Inter-Assay CV | 8.3-9.4% | <4.94% |
Critical parameters for assay success include appropriate sample handling, matrix effects management, and interference controls. Cell culture supernatants typically require minimal dilution (neat or 1:2), while tissue homogenates may need greater dilution (1:5 to 1:20) to fall within the assay's dynamic range. Always include matrix-matched standards when analyzing complex samples like tissue homogenates to account for potential matrix effects. For recovery assessment, spike known quantities of recombinant caspase-1 into representative samples and calculate the percentage recovered compared to standard in buffer.
Experimental optimization should include time-course studies to identify peak caspase-1 activation, which typically occurs 6-24 hours after PFDA exposure [1]. Dose-response relationships should be established across a PFDA concentration range of 10-200 μM for in vitro studies. Include caspase-1 inhibitor controls (e.g., 20 μM Ac-YVAD-CMK or Z-YVAD-FMK) to confirm the specificity of observed effects. For mechanistic studies, consider incorporating RNA interference approaches targeting NLRP3, ASC, or caspase-1 to establish genetic evidence for the involvement of specific pathway components.
Table 2: Common Technical Issues and Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Incomplete washing; Non-specific binding | Increase wash cycles; Include isotype control; Optimize antibody concentrations |
| Low signal intensity | Sample degradation; Improper storage | Use fresh samples; Minimize freeze-thaw cycles; Check sample dilution |
| Poor standard curve | Improper standard reconstitution; Enzyme conjugate issues | Freshly prepare standards; Check conjugate activity; Ensure proper storage conditions |
| High variability between replicates | Inconsistent pipetting; Plate washing issues | Use calibrated pipettes; Ensure consistent washing; Check for plate defects |
| Values outside dynamic range | Improper sample dilution | Predilute samples; Reassay at appropriate dilutions |
| Inconsistent cell response | Variable cell passage number; Mycoplasma contamination | Use consistent low-passage cells; Regular mycoplasma testing |
The protocols described herein provide a comprehensive framework for investigating PFDA-induced caspase-1 activation through NLRP3 inflammasome assembly. The integrated in vitro and in vivo approaches enable robust assessment of this environmentally relevant signaling pathway, while the troubleshooting guidelines facilitate implementation across different laboratory settings. These application notes underscore the importance of standardized methodologies in environmental toxicology research and provide a foundation for further investigation into the health impacts of perfluorinated compounds.
1. Introduction T helper type 1 (Th1) cells are a subset of CD4+ effector T cells critical for cell-mediated immune responses against intracellular pathogens. They are characterized by the production of signature cytokines, primarily IFN-γ, as well as TNF-α and IL-10 [1]. While essential for immunity, dysregulated Th1 responses are implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes [1]. This application note provides a detailed protocol for the in vitro differentiation, culture, and multiparameter flow cytometric analysis of human Th1 cells, serving as a foundational tool for immunological research and drug development.
2. Materials and Reagents
Table 1: Key Reagents for Th1 Cell Differentiation
| Reagent Type | Specific Examples | Function/Purpose |
|---|---|---|
| Cells | Human peripheral blood naïve CD4+ T cells | Starting population for differentiation |
| Stimulatory Antibodies | Anti-CD3, Anti-CD28 | T cell receptor activation and co-stimulation |
| Polarizing Cytokines | IL-12, IFN-γ (varies by protocol) | Directing naïve T cells toward Th1 lineage |
| Transcription Factor Antibodies | Anti-T-bet | Intracellular staining for master regulator |
| Cytokine Antibodies | Anti-IFN-γ, Anti-IL-4, Anti-IL-17a | Intracellular staining for signature cytokines |
| Cell Stimulation Cocktail | PMA, Ionomycin | Re-stimulation to induce cytokine production |
| Protein Transport Inhibitor | Brefeldin A or Monensin | Blocks cytokine secretion for intracellular detection |
3. Experimental Protocol
The following workflow outlines the key stages of Th1 cell differentiation and analysis.
3.1. Th1 Cell Differentiation The differentiation of Th1 cells from naïve CD4+ T cell precursors is driven by specific cytokine signals. The process typically takes 5 to 7 days [2] [1].
3.2. Intracellular Staining for Flow Cytometry To confirm successful differentiation, cells are re-stimulated and stained for intracellular cytokines and transcription factors.
4. Data Acquisition and Analysis
4.1. Flow Cytometry Setup Data acquisition is performed using a flow cytometer equipped with appropriate lasers and filters. Instruments like the BD LSRFortessa or LSR II, standardized using calibration beads (e.g., Cytometer Setup and Tracking beads), are suitable for achieving reproducible results [3] [2].
4.2. Gating Strategy and Data Interpretation Flow cytometry data is interpreted using a sequential gating strategy to identify the population of interest.
The diagram below illustrates the key signaling events that occur during Th1 commitment.
4.3. Cytokine Secretion Analysis The culture supernatant can be analyzed to quantify cytokine secretion, providing functional validation of the differentiated cells.
Table 2: Key Cytokines and Transcription Factors in Th1 Cells
| Molecule | Type | Role in Th1 Biology | Detection Method |
|---|---|---|---|
| IFN-γ | Signature Cytokine | Activates macrophages, promotes antigen presentation. | Intracellular Staining, ELISA |
| T-bet | Master Transcription Factor | Drives genetic program for Th1 differentiation. | Intracellular Staining |
| IL-12 | Polarizing Cytokine | Key external signal via STAT4 phosphorylation. | Added as reagent |
| STAT4 | Signaling Molecule | Transduces IL-12 signal in the nucleus. | Phospho-flow cytometry |
5. Troubleshooting and Best Practices
This application note outlines a robust, high-throughput method for quantifying PFAS in water matrices, minimizing manual sample preparation and reducing potential contamination [1].
1. Principle This method uses an online solid-phase extraction (SPE) system coupled to a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The online SPE system automates the extraction, concentration, and clean-up of target analytes directly before chromatographic separation and mass spectrometric detection, replacing traditional, time-consuming offline SPE procedures [1].
2. Experimental Protocol
2.1. Chemicals and Reagents
2.2. Sample Preparation
2.3. Instrumentation and Conditions The following table summarizes the key instrumental parameters:
Table 1: Instrumental Configuration for Online SPE-HPLC-MS/MS
| Parameter | Specification | Description & Purpose |
|---|---|---|
| HPLC System | UHPLC system | Capable of handling high back-pressure [1]. |
| Online SPE Setup | Dual-column system | Trap Column: For preconcentration & clean-up. Analytical Column: For final chromatographic separation [1]. |
| Analytical Column | Not specified in detail | A column suitable for PFAS separation with sub-2μm particles [1]. |
| Delay Column | Optional extra column | Placed before injector to retain PFAS released from HPLC system, distinguishing them from sample analytes [1]. |
| Mobile Phase | (A) Water; (B) Methanol or Acetonitrile | Both contain 2 mM ammonium acetate [1]. |
| Mass Spectrometer | Triple quadrupole (MS/MS) | |
| Ion Source | Electrospray Ionization (ESI) | Operated in negative mode [1]. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Monitors specific precursor ion > product ion transitions for each PFAS [1]. |
2.4. Detailed Workflow The online SPE process is automated and involves the following steps for each sample injection:
3. Method Validation The method was validated for the analysis of water samples, showing strong performance [1].
Table 2: Method Validation Data
| Validation Parameter | Result |
|---|---|
| Linear Range | Up to 200 ng/L (can vary by analyte) [1] |
| Limits of Detection (LOD) | 0.2 to 5.0 ng/L [1] |
| Limits of Quantification (LOQ) | 1 to 20 ng/L [1] |
| Recovery (in various waters) | 76% to 134% [1] |
| Total Matrix Effect (corrected by SIL-IS) | -34% to +39% [1] |
| Analytical Run Time | Significantly faster than offline SPE methods [1] |
4. Application This validated method has been successfully applied in a wide survey for determining perfluoroalkyl acids in Italian surface, ground, and drinking waters [1].
Developing a reliable online SPE-HPLC-MS/MS method for PFAS requires attention to several specific challenges:
Table 3: Common Issues and Potential Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background for specific PFAS (e.g., PFOA) | Contamination from UHPLC system components (e.g., PTFE) | Install a delay column before the injector [1]. |
| Low recovery for long-chain PFAS | Breakthrough on the trap column during sample loading | Reduce sample loading volume or use a trap column with higher capacity for long-chain compounds [1]. |
| High matrix effects / Ion suppression | Incomplete clean-up on the trap column | Optimize wash steps in the online SPE protocol; ensure effective use of SIL-IS [1]. |
| Clogging of the system | Particulates in the sample | Ensure thorough centrifugation of samples prior to analysis [1]. |
Perfluorodecanoic acid (PFDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) characterized by a ten-carbon fully fluorinated chain that confers extreme environmental persistence and bioaccumulation potential. As a member of the per- and polyfluoroalkyl substances (PFAS) class, PFDA demonstrates remarkable stability due to strong carbon-fluorine bonds, leading to environmental persistence and bioaccumulation in biological systems. PFDA has been historically used in stain-resistant coatings, food packaging materials, and various industrial applications, though its production has been phased out in the United States since the early 2000s. Despite reduced manufacturing, PFDA remains detectable in human populations due to its environmental persistence and continuous release from existing products and precursor transformation. [1]
The National Health and Nutrition Examination Survey (NHANES) conducted by the Centers for Disease Control and Prevention (CDC) provides the most comprehensive biomonitoring data for PFDA in the U.S. population. NHANES employs a complex, multistage sampling design to collect nationally representative data on chemical exposures through personal interviews, physical examinations, and biological sample collection. The survey measures PFDA in human serum using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), with data released in two-year cycles beginning from 1999-2000 onward. This robust dataset enables researchers to track exposure trends, identify populations at risk, and investigate potential health effects associated with PFDA exposure. [2]
Table 1: Key PFDA Biomarkers in NHANES
| Biomarker Name | Matrix | NHANES Cycles Available | LOD (ng/mL) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound (PFDA) | Serum | 1999-2000 to 2017-2018 | 0.1-0.2 | 514.08 |
| LBXMFDA - PFDA comment | Serum | All cycles | - | - |
| SSMFDA - PFDA (pooled) | Pooled Serum | 2005-2006 to 2015-2016 | Varies by cycle | 514.08 |
Exposure reconstruction using reverse dosimetry approaches allows researchers to estimate daily intake rates consistent with observed biomonitoring data. This method is particularly valuable for PFDA as it aggregates exposure across all routes and sources. The Bayesian reverse dosimetry framework implemented in tools like the bayesmarker R package enables robust intake estimation while accounting for pharmacokinetic variability and measurement uncertainty. [4] [5]
Protocol Steps:
Metabolite Data Preparation: Extract geometric mean serum PFDA concentrations and corresponding standard errors from NHANES data for the target population subgroup.
Toxicokinetic Parameterization: Apply PFDA-specific parameters including urinary excretion fraction (estimated at 0.001-0.005 based on similar PFCAs) and serum half-life (estimated at 30-90 days based on structural analogs).
Creatinine Adjustment: For urinary metabolite analyses (when available), apply creatinine excretion rates predicted from gender, ethnicity, age, and body weight using established NHAN-based predictive models.
Bayesian Inference: Execute the bayesmarker algorithm with 10,000 Markov Chain Monte Carlo (MCMC) iterations, discarding the first 1,000 as burn-in, to estimate posterior distributions of daily intake rates.
Model Diagnostics: Assess chain convergence using Gelman-Rubin statistics (potential scale reduction factor <1.05) and visual inspection of trace plots. [4]
Figure 1: Workflow for PFDA Exposure Reconstruction Using NHANES Biomonitoring Data. This diagram illustrates the sequential process from raw data acquisition to final application in risk assessment, highlighting key analytical stages and information flow.
Analyzing temporal trends in PFDA exposure is essential for evaluating the effectiveness of regulatory actions and identifying emerging exposure patterns. NHANES data from 1999-2018 show a significant decline in PFDA serum concentrations, with median levels decreasing from 0.3 ng/mL in 2005-2006 to 0.2 ng/mL in 2017-2018, reflecting a 33% reduction over this period. [1]
Analytical Protocol:
Data Structure: Arrange PFDA serum concentrations across multiple NHANES cycles (minimum of 3 cycles for trend assessment).
Survey Regression: Implement weighted linear regression using NHANES survey weights with survey cycle as the primary independent variable:
svyglm(LBXMFDA ~ RIDAGEYR + RIAGENDR + factor(SDDSRVYR) + INDFMPIR, design = nhanes_design)
Percent Change Calculation: Compute adjusted geometric mean ratios between consecutive survey cycles to quantify annual change rates while controlling for age, gender, and socioeconomic status.
Joinpoint Analysis: For advanced trend characterization, apply joinpoint regression to identify significant change points in exposure trajectories using the NCI Joinpoint software.
PFDA exposure rarely occurs in isolation, necessitating mixture analysis approaches to understand potential interactive effects. Recent studies have identified that PFDA frequently co-occurs with long-chain carboxylates (PFNA, PFUnDA) in exposure mixtures, forming distinct patterns that may have differential health implications. [3]
Principal Component Analysis (PCA) Protocol:
prcomp() function in R.Statistical Modeling of Mixture Effects:
Incorporate PFDA-containing factor scores as independent variables in multivariable linear regression models assessing health endpoints:
lm(TSH ~ Factor1_PFDA + Factor2_PFOS + RIDAGEYR + RIAGENDR + URXUCR, data = pfas_data)
Test for effect modification by gender, as studies have shown sex-specific associations between PFDA exposure and thyroid hormone levels. [3]
Table 2: Analytical Methods for PFDA Biomarker Data Analysis
| Analysis Type | Statistical Method | Key Covariates | Software Implementation | Interpretation Output |
|---|---|---|---|---|
| Temporal Trends | Weighted Linear Regression | Age, gender, PIR, survey cycle | R: survey::svyglm() |
Annual percent change with 95% CI |
| Exposure Reconstruction | Bayesian Reverse Dosimetry | Creatinine, body weight, TK parameters | R: bayesmarker |
Daily intake (ng/kg-day) |
| Mixture Analysis | Principal Component Analysis | None (standardization only) | R: prcomp() |
Factor loadings, variance explained |
| Demographic Patterns | Quantile Regression | Age, gender, race/ethnicity | R: quantreg::rq() |
Percentile-specific differences |
Interpreting PFDA biomonitoring data requires comparison with population-based reference values and health-based guidance values. NHANES data provide population percentiles that enable assessment of individual exposure relative to the U.S. population. The geometric mean serum concentration of PFDA in the 2017-2018 NHANES cycle was approximately 0.15 ng/mL, with 95th percentile values around 0.4 ng/mL. These values represent a significant decline from earlier cycles, reflecting the effectiveness of regulatory actions and industrial phase-outs. [1]
Risk Characterization Framework:
PFDA exposure demonstrates distinct demographic patterns that must be considered in analysis and interpretation. NHANES data reveal that PFDA concentrations tend to be higher in males compared to females, increase with age until approximately 60 years, and show variable patterns by race/ethnicity. These differences may reflect occupation, dietary patterns, lifestyle factors, or physiological differences in elimination kinetics. [1] [6]
Stratified Analysis Protocol:
The NHANES laboratory implements rigorous quality control procedures for PFDA measurement, including analysis of quality control materials with each batch, participation in inter-laboratory comparison programs, and regular verification of calibration standards. Researchers utilizing NHANES PFDA data should note that the method limit of detection (LOD) has improved over time, from approximately 0.2 ng/mL in earlier cycles to 0.1 ng/mL in recent cycles, affecting detection frequency and trend interpretations. [2]
These application notes provide a comprehensive framework for analyzing PFDA biomonitoring data from NHANES, incorporating advanced statistical methods and exposure reconstruction techniques. The standardized protocols enable consistent application across research studies and facilitate comparison between different population groups. As PFDA exposure continues to evolve with changing use patterns and regulatory interventions, ongoing biomonitoring and analysis remain essential for public health protection. The integration of mixture approaches and demographic-stratified analyses will enhance understanding of exposure determinants and potential health implications in vulnerable populations.
The following table summarizes the core components involved in PFDA-induced inflammasome activation, which is central to its immunotoxic effects.
| Component | Role/Function | Effect of PFDA Exposure |
|---|---|---|
| NLRP3 Inflammasome | A cytosolic multi-protein complex that serves as a platform for caspase-1 activation [1]. | PFDA stimulates its assembly and activation in gastric cells (AGS line) and mouse stomach tissues [2]. |
| Caspase-1 | An inflammatory caspase that cleaves the inactive precursors of IL-1β and IL-18 into their active, secreted forms [3]. | Activity is increased downstream of PFDA-induced NLRP3 activation, leading to elevated levels of mature IL-1β and IL-18 [2]. |
| IL-1β & IL-18 | Potent pro-inflammatory cytokines. Chronic, dysregulated release can lead to tissue damage and has been linked to various diseases [3] [1]. | Secretion is significantly stimulated in both cell cultures (AGS) and stomach tissues of mice treated with PFDA [2]. |
| NF-κB Pathway | A key signaling pathway that initiates inflammasome assembly by upregulating the gene expression of NLRP3, pro-IL-1β, and pro-IL-18 [1]. | PFDA upregulates genes in this pathway (e.g., cIAP1/2, c-Rel, p52), which is associated with promoting inflammasome activity [2]. |
This protocol is adapted from a study investigating PFDA's effects on gastric cells and in a mouse model [2].
1. In Vitro Cell Culture Assay
2. In Vivo Mouse Model Assay
While PFDA itself does not inhibit caspase-1, targeting this overactive pathway is a valid therapeutic strategy for related inflammatory conditions. The table below lists characterized caspase-1 inhibitors.
| Inhibitor Name | Type / Characteristics | Reported IC₅₀ / Potency | Key Findings from Research |
|---|---|---|---|
| VX-765 (Belnacasan) | Prodrug; metabolized to active form VRT-043198. Brain-penetrant [4]. | VRT-043198: IC₅₀ = 0.018 nM (mouse), 0.00991 nM (human) [4]. | Reversed cognitive deficits and neuroinflammation in an Alzheimer's disease mouse model (J20). Effect was dose-dependent and reversible upon cessation [4]. |
| ML132 (CID-4462093) | Small molecule, covalent modifier. Described as highly potent and selective [5]. | 0.023 nM [5]. | Reported to be the most potent caspase-1 inhibitor in the probe report, with >1000-fold selectivity over other caspases [5]. |
Q1: My ELISA results show no increase in IL-1β after PFDA treatment. What could be wrong?
Q2: How can I confirm that caspase-1 is specifically responsible for the observed pyroptosis in my PFDA-treated cells?
Q3: Why is there controversy in the literature about caspase-1's role in promoting apoptosis?
The following diagram illustrates the molecular mechanism by which PFDA activates the NLRP3 inflammasome and caspase-1, leading to inflammatory responses.
The available evidence suggests PFDA's immunotoxicity stems from over-activating the NLRP3 inflammasome and caspase-1. Your experimental focus should be on measuring the components of this pathway. For therapeutic exploration, several potent and selective caspase-1 inhibitors are available as research tools.
| Question | Answer Based on Current Research |
|---|---|
| What is the primary mechanism of PFDA-induced immunotoxicity? | PFDA primarily disrupts immune function by dysregulating the Toll-like Receptor (TLR) signaling pathway, leading to immunosuppression, enhanced apoptosis, and inflammatory responses [1]. |
| How does PFDA immunotoxicity compare to other PFAS? | Comparative studies show that PFDA induces a greater immunotoxic response than other common PFAS, including PFBA, PFOA, and PFNA [1]. |
| Which experimental model was used to characterize this effect? | The mechanism was identified and validated using zebrafish as a model organism, which provides a versatile system for studying innate and adaptive immunity [1]. |
| Has this mechanism been experimentally validated? | Yes, the central role of the TLR pathway was confirmed through morpholino knockdown and inhibitor studies targeting Myeloid Differentiation Factor 88 (MyD88), which rescued the immune function [1]. |
| What is the practical consequence for an organism? | This TLR pathway disruption weakens the organism's ability to mount an effective defense, ultimately suppressing its capacity to fight off pathogenic infections [1]. |
This protocol is adapted from research that successfully identified the TLR pathway as the primary target of PFDA [1].
Objective: To confirm that PFDA-induced immunotoxicity is mediated specifically through the MyD88-dependent TLR signaling pathway.
Key Steps:
Troubleshooting Guide:
Before attributing immunotoxic effects to a specific pathway disruption, confirm that the observed outcomes are not due to general cell death.
Strategy:
The table below summarizes quantitative data on the immunotoxic potential of various PFAS, as identified in the search results.
| PFAS Compound | Common Use/Status | Reported Immunotoxic Impact (Relative to PFDA) |
|---|---|---|
| PFDA (Perfluorodecanoic Acid) | Common PFAS alternative | Highest - Induces significant immunosuppression and inflammation via TLR pathway [1] |
| PFOA (Perfluorooctanoic Acid) | Legacy PFAS (being phased out) | Lower than PFDA [1] |
| PFNA (Perfluorononanoic Acid) | Legacy PFAS | Lower than PFDA [1] |
| PFBA (Perfluorobutanoic Acid) | Short-chain alternative | Lower than PFDA [1] |
This diagram provides a simplified overview of the canonical TLR signaling pathway and highlights the point at which PFDA exerts its disruptive effect.
Diagram Title: TLR Signaling Pathway and PFDA Disruption
This flowchart outlines the key experimental steps for investigating PFDA immunotoxicity, from the search results.
Diagram Title: PFDA Immunotoxicity Experimental Workflow
The table below summarizes the core molecular events and key experimental findings related to PFDA-induced NLRP3 inflammasome assembly, based on current research.
| Aspect | Mechanism/Effect of PFDA | Experimental Evidence | Key References |
|---|---|---|---|
| Inflammasome Assembly | Activates the NLRP3 inflammasome complex, leading to caspase-1 activation. | Increased IL-1β/IL-18 secretion in human AGS cells and mouse stomach tissue; confirmed via ELISA. | [1] |
| Upstream Signaling (NF-κB) | Acts as a priming signal, upregulating NLRP3 and pro-IL-1β via the NF-κB pathway. | Increased mRNA and protein levels of NLRP3, cIAP1/2, c-Rel, and p52; NF-κB reporter assay confirmed pathway involvement. | [1] [2] |
| Critical Pathway Components | Engagement of proteins cIAP1, cIAP2, c-Rel, and p52 is essential for assembly. | cIAP2 gene silencing via siRNA significantly reduced PFDA-induced IL-1β secretion. | [1] |
| In Vivo Pathological Effects | Causes gastric inflammation. | Observed disorganized gastric epithelial cell alignment and inflammatory cell infiltration in mice stomachs; increased IL-1β/IL-18 in tissue homogenates. | [1] |
Here are standardized protocols for key assays used in studying PFDA's effects, which you can adapt for your troubleshooting.
This protocol is adapted from the study that first reported PFDA's effect on the NLRP3 inflammasome [1].
This method was used to validate the role of specific genes in PFDA-induced inflammasome assembly [1].
Q1: My PFDA treatment in AGS cells is not yielding consistent IL-1β release. What could be wrong?
Q2: Why is my siRNA knockdown of cIAP2 not effectively reducing PFDA-induced IL-1β secretion?
Q3: Are there specific inhibitors I can use to confirm the role of NLRP3 in my PFDA model?
The following diagram illustrates the key signaling pathway through which PFDA activates the NLRP3 inflammasome, based on the assembled evidence.
Here are answers to some fundamental questions regarding PFDA's effects on the liver.
What are the primary molecular targets and pathways activated by PFDA? PFDA activates several xenobiotic-sensing nuclear receptors, with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role [1]. Activation occurs through both PPARα-dependent and independent mechanisms [1]. Key consequences include:
How does PFDA exposure affect liver gene expression? PFDA significantly alters the expression of genes involved in metabolism and inflammation. The table below summarizes key changes observed in animal models [2].
| Gene / Protein | Change | Proposed Functional Impact |
|---|---|---|
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Up-regulated | Increased bile acid synthesis [2]. |
| UDP-glucuronosyltransferases (UGTs) | Up-regulated | Enhanced glucuronidation, potential role in detoxification [2]. |
| Oatp1a1, Oatp1a4, Oatp1b2 (Transporters) | Down-regulated | Reduced hepatic uptake, contributing to elevated serum bile acids [2]. |
| Mrp3, Mrp4 (Transporters) | Up-regulated | Increased basolateral efflux of bile acids and bilirubin from hepatocytes [2]. |
| IL-10 | Increase | Anti-inflammatory response [2]. |
| JNK pathway | Activation | Promotion of inflammatory and stress responses [2]. |
To investigate PFDA-induced hepatotoxicity in a laboratory setting, you can adapt the following established methodologies.
This protocol is based on studies that have successfully characterized PFDA effects [2] [3].
The following diagram illustrates the experimental workflow and the key mechanistic pathways you will be investigating.
This supplemental protocol focuses on a key PPARα-independent mechanism [3].
Erythrocytes are highly susceptible to oxidative stress because their primary function is oxygen transport and they are rich in polyunsaturated fatty acids in their membranes. The internal defense system relies on reduced glutathione (GSH), which is fueled by NADPH from the pentose phosphate pathway [1].
PFDA, a perfluoroalkyl acid with a ten-carbon chain, disrupts this delicate balance. Research indicates that its toxicity is chain-length-dependent, with PFDA (C10) causing more significant damage than shorter-chain analogues like PFOA (C8) or PFPA (C5) [2]. The proposed mechanistic pathway is summarized below.
The following table summarizes key quantitative changes in oxidative stress markers observed in erythrocytes following in vitro PFDA exposure.
| Parameter Measured | Observed Change | Experimental Context & Notes |
|---|---|---|
| Reduced Glutathione (GSH) | Significant decrease [2] | Marker of depleted primary antioxidant defense. |
| Malondialdehyde (MDA) | Significant increase [2] | Indicator of lipid peroxidation and membrane damage. |
| Superoxide Dismutase (SOD) | Altered activity [2] | Change in the enzyme that dismutates superoxide radical (O₂•⁻). |
| Catalase (CAT) | Altered activity [2] | Change in the enzyme that decomposes hydrogen peroxide (H₂O₂). |
| Glutathione Peroxidase (GPx) | Altered activity [2] | Change in the enzyme that uses GSH to reduce peroxides. |
| DNA Strand Breaks | Presence confirmed [3] | Comet assay in mouse hepatocytes; indicates genotoxicity. |
| 8-OHdG Content | Increased [3] | Marker of oxidative DNA damage. |
Here are detailed methodologies for key experiments investigating PFDA-induced erythrocyte damage.
This protocol is adapted from studies on the effect of perfluoroalkyl acids (PFAAs) [2].
This protocol is based on research conducted on mouse hepatocytes, which can be adapted for other cell types [3].
| Problem | Potential Cause | Solution & Prevention |
|---|---|---|
| High variability in GSH/MDA assays. | Hemolysis during sample preparation or incubation; inaccurate cell counting. | Standardize washing (gentle centrifugation, avoid osmotic shock); use consistent hematocrit; measure hemoglobin in supernatant to quantify hemolysis. |
| No dose-response in enzyme activity. | Enzyme saturation; wrong assay conditions; cell death. | Ensure assays are in linear range for time/protein; optimize lysate protein concentration; check cell viability (e.g., LDH release). |
| PFDA precipitation in aqueous buffer. | Low water solubility of long-chain PFAAs. | Use a small amount of DMSO as a vehicle carrier; ensure stock solution is well-sonicated before dilution; confirm final concentration in medium analytically if possible. |
| Inconsistent Comet Assay results. | Improvised electrophoresis conditions; over- or under-digestion during lysis. | Strictly control lysis time and temperature; standardize electrophoresis conditions (voltage, time, buffer level); use internal controls on each slide. |
| Measuring "ROS" generically. | Different probes detect different species; lack of specificity [5]. | Do not use kits that claim to measure generic "ROS." Use specific probes: Dihydroethidium (DHE) for superoxide and H₂O₂-sensitive probes (e.g., ADHP) for hydrogen peroxide, with catalase controls [5] [4]. |
PFDA (Perfluorodecanoic Acid) is a long-chain per- and polyfluoroalkyl substance (PFAS) recognized for its potential to disrupt thyroid function. The primary mechanisms and supporting evidence are summarized below.
Table 1: Mechanisms of Thyroid Disruption by PFDA
| Mechanism of Action | Supporting Evidence | Relevant Experimental Models |
|---|---|---|
| Competitive Binding to Transport Proteins | Binds to thyroid hormone transport proteins like transthyretin (TTR), potentially disrupting hormone distribution [1]. | In vitro competitive binding assays. |
| Altered Gene Expression | Associated with abnormal expression of genes critical for thyroid function in zebrafish larvae [2]. | In vivo zebrafish models; RNA analysis. |
| Inhibition of Iodide Uptake | Shared mechanism with PFOA; PFDA likely inhibits sodium iodide symporter (NIS) function, reducing raw material for hormone synthesis [3]. | FRTL-5 rat thyroid cell lines; radioiodide uptake assays. |
| Interaction with Thyroid Receptors | May interfere with thyroid hormone receptor (TR) signaling, though specific data on PFDA is less common than for PCBs/PBDEs [1]. | Receptor binding assays, gene reporter assays. |
Table 2: Key Experimental Findings from Epidemiological and Toxicological Studies
| Study Type / Population | Key Finding on PFDA | Association (β/OR with 95% CI or p-value) |
|---|---|---|
| Adolescents (Belgium) | Positive association with Sex Hormone-Binding Globulin (SHBG) in males [4]. | β: Significant positive association (GEE model) [4]. |
| Neonates (Umbilical Cord Blood) | Positive association with total T3 and free T3 levels [5]. | total T3: β=2.107, p=0.027; free T3: β=5.254, p=0.008 [5]. |
| General Population (NE China) | PFAS mixtures associated with increased risk of Nodular Goiter (NG) and Papillary Thyroid Carcinoma (PTC) [2]. | Increased risk identified via BKMR and qgcomp models; specific PFDA contribution requires further study [2]. |
| In Vivo (Zebrafish) | Significant reduction in T3 and T4 levels [2]. | Significant reduction observed (p<0.05) [2]. |
Below is a generalized workflow for investigating the effects of PFDA on thyroid function, integrating common methodologies from the literature.
Key Experimental Considerations:
Q1: My in vitro results show a marked decrease in thyroid hormone (T3/T4) secretion, but the expression of thyroglobulin (TG) and thyroid peroxidase (TPO) genes is unchanged. What could explain this discrepancy?
Q2: In human biomonitoring studies, why do the associations between PFDA and thyroid hormones (e.g., T4, TSH) sometimes seem inconsistent or even opposite across different populations?
Q3: What is the proposed molecular pathway by which PFDA disrupts the TSH-TSHR signaling cascade?
The table below summarizes core experimental findings on PFDA's effects from recent studies.
| Experimental Model | PFDA Exposure Details | Key Effects on Lipid Metabolism | Major Findings | Primary Proposed Mechanism |
|---|---|---|---|---|
| HepG2 & 3T3-L1 cells [1] | 1-40 μM for 24-48 hours (in vitro) | Significant increase in intracellular triglyceride content and lipid droplet formation [1]. | PFDA induces lipid accumulation; effect is blocked by NLRP3 inflammasome or caspase-1 inhibitors [1]. | Activation of the NLRP3 inflammasome/Caspase-1 pathway, leading to increased SREBP1 expression [1]. |
| Male C57BL/6J mice [2] | 10 μg/kg (low) & 100 μg/kg (high) daily for 10 weeks (in vivo) | Enhanced high-fat diet (HFD)-induced body weight gain and hepatic lipid accumulation [2]. | PFDA exacerbated HFD effects, increasing liver weight and fat cell size. Inhibition of AMPK and activation of the NLRP3/caspase-1/SREBP1 pathway [2]. | Inactivation of AMPK, leading to NLRP3 inflammasome-mediated SREBP1 activation [2]. |
Here are detailed methodologies for assessing PFDA-induced triglyceride accumulation, based on the cited research.
This protocol is adapted from the study on HepG2 and 3T3-L1 cells [1].
This protocol is adapted from the in vivo mouse study [2].
The diagram below illustrates the primary molecular pathway identified in the research, which explains how PFDA exposure leads to increased triglyceride accumulation.
What is a non-cytotoxic concentration range for PFDA in in vitro studies?
Why might I see variable results in triglyceride accumulation in my in vivo models?
How can I confirm the role of the NLRP3 pathway in my PFDA model?
Are the effects of PFDA on lipid metabolism conserved across different PFAS compounds?
Enterohepatic recirculation (EHR) is the process where substances are excreted from the liver into the bile, stored in the gallbladder, and released into the small intestine, only to be reabsorbed back into the bloodstream to cycle again [1].
For a compound like PFDA, this process is a major factor in its persistence in the body. PFDA undergoes biliary excretion, but substantial reabsorption occurs, meaning that biliary excretion is not a major elimination pathway and the chemical remains in the system for a long time [2]. This recirculation can prolong its toxicological effects and complicate efforts to clear it from the body.
Recent research indicates that PFDA significantly disrupts bile acid homeostasis and its own excretion by altering key transporters and enzymes in the liver. The flowchart below illustrates this mechanism.
Diagram: PFDA-Induced Cholestasis via PPARα Activation
The core mechanism involves PFDA activating the nuclear receptor PPARα [3] [4]. This activation leads to:
This combined effect creates a "recycling loop" where PFDA and bile acids are continually shuttled between the liver and blood, rather than being efficiently excreted.
The following table summarizes key experimental findings that highlight PFDA's distinct and more severe impact compared to PFOA.
| Parameter | PFOA (C8) | PFDA (C10) | Experimental Context |
|---|---|---|---|
| Liver Injury | Moderate hepatocyte enlargement [3] | More severe injury; elevated serum ALT & bilirubin [3] | Single dose (0.1 mmol/kg) in mice [3] |
| Bile Acid Alterations | Less pronounced changes [3] | Increased total bile acids in serum; Decreased in liver [3] | Single dose (0.1 mmol/kg) in mice [3] |
| Cholestasis | Did not cause significant cholestasis [3] | Induced cholestasis (slowing of bile flow) [3] | Single dose (0.1 mmol/kg) in mice [3] |
| Role of PPARα | Mediates some effects [3] | Major role; most toxic effects absent/attenuated in PPARα-null mice [3] | Single dose (0.1 mmol/kg) in mice [3] |
| Oral Absorption | >95% absorbed [2] | >95% absorbed [2] | Estimates in rodent models [2] |
The studies cited here provide robust methodological approaches for investigating PFDA's effects.
1. Animal Dosing and Sample Collection
2. Key Endpoint Analyses
Emerging research suggests that dietary interventions may offer a strategy to enhance the excretion of PFAS, which share amphipathic properties with bile acids.
The following table consolidates the key mechanistic findings from recent studies on Perfluorodecanoic acid (PFDA).
| Aspect | Mechanistic Findings |
|---|---|
| DNA Damage Induction | Low-dose PFDA causes DNA damage, including DSBs, in ovarian epithelial cells (IOSE-80 cell line and primary mouse cells) [1] [2]. |
| Repair Pathway Targeted | PFDA specifically inhibits the Homologous Recombination (HR) repair pathway, one of the two main systems for fixing DSBs [1] [2]. |
| Molecular Mechanism | PFDA promotes the abnormal accumulation of cGAS in the cell nucleus. Nuclear cGAS disrupts the efficiency of the HR repair process, leading to the persistence of DSBs [2]. |
| Biological Consequence | This disruption results in genomic instability, as unrepaired or misrepaired DSBs can lead to mutations and chromosomal aberrations [2]. |
To fully understand PFDA's effects, it's helpful to see how it interferes with the normal DSB repair pathways. The diagram below illustrates the two primary repair mechanisms and the point at which PFDA acts.
FAQ 1: What are the expected cellular phenotypes after PFDA treatment?
FAQ 2: Which experimental assays are most relevant?
Troubleshooting Guide: If HR efficiency is not decreasing...
Based on current literature, the toxicity of Perfluorodecanoic Acid (PFDA) in liver cells is primarily mediated through the following interconnected mechanisms:
Choosing an appropriate model system is crucial for accurate hepatotoxicity assessment. The table below compares the commonly used models, highlighting their applicability for studying PFDA-induced mitochondrial dysfunction [4].
| Model Type | Best Use Case for PFDA Studies | Key Advantages | Key Limitations |
|---|---|---|---|
| In Vivo (e.g., Rodent) | Studying systemic toxicity & whole-body pharmacokinetics [4] | Closest to human physiology; models complex organ interactions [4] | High cost, ethical concerns, and species-specific differences [4] |
| 2D Cell Culture (e.g., Primary Human Hepatocytes - PHHs) | High-throughput screening for initial toxicity and metabolism studies [4] | High physiological relevance (for PHHs); cost-effective and reproducible [4] | PHHs dedifferentiate rapidly; cancer cell lines (e.g., HepG2) are metabolically abnormal [4] |
| 3D & Advanced Models (e.g., Organoids, Spheroids) | Mechanistic studies requiring high physiological relevance and long-term culture [4] | Mimics tissue architecture and cell-cell interactions; supports sustained hepatocyte function [4] | Technically demanding, expensive, and lower scalability for ultra-high-throughput [4] |
| In Silico (AI Models) | Early-stage virtual screening and predicting toxicity pathways for large compound libraries [4] | Fast, inexpensive, no ethical issues; ideal for big data analysis [4] | Poor at predicting complex, emergent biological phenomena; requires high-quality data [4] |
A key methodology for assessing mitochondrial toxicity is the real-time analysis of cellular bioenergetics [5].
| Issue | Possible Cause | Solution / Optimization |
|---|---|---|
| High variability in mitochondrial respiration data | Inconsistent cell seeding, poor cell viability, or improper assay medium preparation [4] | Standardize cell counting/passaging; check viability with Trypan Blue; prepare fresh assay reagents for each experiment. |
| Weak or no toxic effect observed | PFDA concentration too low, exposure time too short, or use of insensitive cell model (e.g., HepG2 with low metabolic activity) [4] | Perform a dose-response curve; extend exposure time to 48-72 hours; switch to a more metabolically competent model like primary hepatocytes or differentiated HepaRG cells. |
| Loss of hepatocyte-specific functions in culture | Dedifferentiation of Primary Human Hepatocytes (PHHs) in standard 2D culture [4] | Use advanced culture systems (e.g., 3D spheroids, collagen sandwich cultures, or organ-on-a-chip models) to better maintain the hepatocyte phenotype [4]. |
| Inability to translate in vitro findings to in vivo | Model lacks complexity (e.g., immune cells, stellate cells, and metabolic interactions) [4] | Consider co-culture models or use animal studies for final validation. Use in vitro data to inform, not replace, in vivo assessment. |
The following diagram illustrates the core signaling pathway through which PFDA triggers mitochondrial dysfunction and subsequent hepatic cell injury, integrating the key mechanisms discussed.
Diagram Title: PFDA-Induced Mitochondrial Dysfunction and Hepatic Injury Pathway
In the context of liver disease, specific mitochondrial parameters can be measured and quantified. The table below summarizes key findings from studies on Non-Alcoholic Fatty Liver Disease (NAFLD), which shares features of mitochondrial dysfunction with PFDA toxicity [5].
| Parameter / Metric | Measurement Technique | Observation in Disease State (e.g., Severe NAFLD Fibrosis) | Biological Implication |
|---|---|---|---|
| Maximal Respiration | Seahorse XF Analyzer (after FCCP injection) | Significantly reduced (e.g., 106 ± 25 vs 242 ± 62 in mild case) [5] | Limited ability of cells to respond to increased energy demand. |
| Spare Respiratory Capacity | Seahorse XF Analyzer (calculated) | Significantly reduced (e.g., 56 ± 16 vs 184 ± 42 in mild case) [5] | Increased susceptibility to bioenergetic failure under stress. |
| Urea Cycle Metabolites | Global Metabolomics (LC-MS) | Altered citrulline/ornithine ratio, arginine, and glutamate [5] | Reflects broader metabolic disruption and mitochondrial damage. |
| Plasma Biomarkers | ELISA | Elevated CPS-1 and FGF-21 levels [5] | Indicator of hepatocyte mitochondrial damage and stress. |
| Feature | PFDA (C10) | PFOA (C8) | PFOS (C8) |
|---|---|---|---|
| Carbon Chain Length | 10 carbons [1] | 8 carbons [1] [2] [3] | 8 carbons [1] [3] |
| General Toxicity Insight | Longer chain generally increases bioaccumulation and toxicity [1]. Higher cytotoxicity than PFOA/PFOS in immune cells [4]. | Well-studied legacy compound; phased out due to health concerns [1] [2]. | Well-studied legacy compound; phased out due to health concerns [1] [2]. |
| Cytotoxicity in Immune Cells (THP-1) | Macrophages: More cytotoxic than PFOA and PFNA [4] | Less cytotoxic than PFDA and PFOS in macrophages [4] | Macrophages: More cytotoxic than PFOA [4] |
| Oxidative Stress | Induces oxidative stress by inhibiting mitochondrial β-oxidation [5] | Can generate Reactive Oxygen Species (ROS) [4] | Can generate Reactive Oxygen Species (ROS) [4] |
| Key Health Effect Associations | Increased cholesterol; reduced antibody response [6] | Carcinogenicity (kidney, testicular); increased cholesterol; reduced antibody response [2] [6] | Increased cholesterol; reduced antibody response [6] |
Supporting experimental data and methodologies from key studies provide evidence for the comparisons summarized in the table.
This study investigated the structure-activity relationship of various PFAS, including PFDA, PFOA, and PFOS, using human immune cells [4].
The experimental workflow of this study can be summarized as follows:
A 2025 study provided deeper insight into a specific molecular mechanism through which PFDA exerts its toxic effects.
| PFAS Compound | Chain Length / Type | Key Immunotoxicity Findings | Experimental Models |
|---|
| PFDA (Perfluorodecanoic acid) | Long-chain | - Associated with decreased antibody response to vaccines. [1]
Researchers use a variety of methods to evaluate PFAS immunotoxicity. Here are details of some key protocols from the search results:
Human In Vitro Models (New Approach Methodologies - NAMs):
Zebrafish Embryo Model (Whole Organism NAM):
Mouse Model (In Vivo):
The following diagram illustrates the logical workflow for an immunotoxicity assessment that integrates these models.
The immunotoxic effects of PFAS, including PFDA, are thought to arise from several key molecular disruptions. The following diagram maps the primary signaling pathways involved.
The mechanisms illustrated above are supported by experimental evidence:
The core relationship is that longer carbon chain lengths in PFAS are associated with increased persistence, bioaccumulation potential, and cellular toxicity [1] [2]. The following table summarizes the key comparative data.
| PFAS Compound | Carbon Chain Length | Cytotoxicity (Approx. Effective Concentration) | Mitochondrial Toxicity (Mito Tox Index) | Half-life (Rat, Male, Days) |
|---|---|---|---|---|
| PFDA | C10 | Significant cytotoxicity from ~100 µM [2] | Highest inhibition and uncoupling [1] | 39.9 [3] |
| PFNA | C9 | Significant cytotoxicity from ~100 µM [2] | High [1] | 29.5 [3] |
| PFOA | C8 | Significant cytotoxicity from ~100 µM [2] | Moderate [1] | 5.63 [3] |
| PFHxA | C6 | Low | Low [1] | Not prominent in results |
| PFBA | C4 | Minimal to no cytotoxicity [2] | Very Low [1] | 0.10 (for PFHA, C7) [3] |
| TFA | C2 (Ultrashort) | No cytotoxicity observed [2] | Not prominent in results | Not prominent in results |
The increasing toxicity with chain length is primarily driven by two interconnected mechanisms:
To evaluate PFAS toxicity, researchers use standardized in vitro methods. Below is a key protocol for assessing mitochondrial toxicity, a central mechanism of PFAS action.
1. Seahorse XF Mito Tox Assay for Mitochondrial Function
The diagram below illustrates how longer-chain PFAS like PFDA disrupt mitochondrial function, leading to cellular damage.
This flowchart outlines the integrated workflow for a comprehensive toxicity assessment of PFAS.
| Population / Study Group | Time Period | Geometric Mean (ng/mL) | Key Characteristics / Notes |
|---|---|---|---|
| General U.S. Population (NHANES) | 2005-2006 | 0.3 ng/mL (25th, 75th percentile: 0.2, 0.5) [1] | Median and percentile values provided. |
| General U.S. Population (NHANES) | 2017-2018 | 0.2 ng/mL (25th, 75th percentile: 0.1, 0.3) [1] | Shows a decline from 2005-2006 levels. |
| U.S. Adult Workers (NHANES) | 2005-2014 | Varies by industry [2] | See the dedicated Occupational Exposure table below. |
| Volunteer Firefighters (NJ Study) | 2019 | Elevated compared to NHANES [3] | Specific levels not stated in the provided excerpt. |
| Affected Communities (Multi-site) | 2019-2023 | Not elevated in adults/children vs NHANES [4] | PFHxS and PFOA were elevated, but PFDA was not. |
Certain occupations and communities with contaminated drinking water can have different exposure profiles. The table below highlights findings for specific groups.
| Group / Industry | PFDA Level (ng/mL) | Comparison & Context |
|---|---|---|
| Construction (Industry) | 0.33 | Among the highest levels across studied industries [2]. |
| Utilities (Industry) | Data not specified | Listed among industries with high PFAS levels [2]. |
| Life/Physical/Social Science (Occupation) | 0.33 | Among the highest levels across studied occupations [2]. |
| Installation/Maintenance/Repair (Occupation) | Data not specified | Listed among occupations with high PFAS levels [2]. |
| Volunteer Firefighters | Elevated | Study found a different serum PFAS profile, with PFDA, PFNA, and PFDoA elevated compared to NHANES. PFDA levels were positively associated with years of firefighting [3]. |
| Communities with Contaminated Water | Not elevated | A large multi-site study found PFHxS and PFOA were elevated in adults, but PFDA was not significantly elevated compared to NHANES [4]. |
The National Health and Nutrition Examination Survey (NHANES) provides nationally representative data. The following is the standard protocol used for measuring PFAS in serum, ensuring high-quality, comparable data [5].
Key Experimental Protocol Details:
The table below summarizes the quantitative cord blood to maternal serum ratios for PFDA reported in key studies.
| Study / Population | Cord Blood to Maternal Serum Ratio for PFDA | Sample Size (Mother-Infant Pairs) | Key Context & Findings |
|---|---|---|---|
| Liu et al. (2011), China [1] | 0.36 (Mean) | 50 | This early study established a baseline transfer rate, indicating that PFDA passes through the placental barrier less efficiently than PFOA. |
| Cariou et al. (2015), France [2] | 0.54 (Median) | 102 | The higher ratio suggests that nearly half of the maternal PFDA circulates to the fetus, highlighting significant transfer. This was part of a detailed multi-PFAS profile investigation. |
| Kaboré et al. (2023), Lebanon [3] [4] | Not Detected in cord serum | 59 | Despite PFDA being detected in maternal serum and breast milk, it was not found in the analyzed cord serum samples, suggesting potentially low or variable transfer. |
To assess the reliability and applicability of the data, here is a detailed breakdown of the experimental methodologies used in the key studies.
Liu et al. (2011) [1]
Cariou et al. (2015) [2]
The following diagram illustrates the general pathway and key factors influencing the placental transfer of PFAS like PFDA, from maternal exposure to fetal cord blood.
The following table summarizes the key data on the temporal trend of PFDA in the general U.S. population, as monitored by the National Health and Nutrition Examination Survey (NHANES).
| Time Period | Median Serum Concentration (ng/mL) | 25th, 75th Percentile (ng/mL) | Data Source / Context |
|---|---|---|---|
| 2005-2006 | 0.3 | (0.2, 0.5) | NHANES [1] |
| 2017-2018 | 0.2 | (0.1, 0.3) | NHANES [1] |
| Additional Context | |||
| Geographic Scope: | U.S. general population [1] | ||
| Biomarker: | Serum [1] | ||
| Supporting Data: | A study of American Red Cross donors also showed a 50% decline in geometric mean PFDA concentrations from 2000-2001 to 2015 [1] |
This decline is part of a broader trend observed for several Per- and Polyfluoroalkyl Substances (PFAS), largely due to industry phase-outs and regulatory actions [2] [1].
The data on temporal trends primarily comes from large-scale public health surveillance programs. Here are the methodologies relevant to the data presented:
1. NHANES Biomonitoring Protocol The NHANES program, run by the CDC, is the primary source for population-level biomonitoring data in the U.S. [2].
2. Toxicokinetic (TK) Modeling While not a direct source for the trend table, TK modeling is a key methodology for interpreting biomonitoring data and connecting external exposure to internal dose. These models can be adapted to predict serum concentrations for PFAS like PFDA based on animal data, supporting risk assessment [5].
The following diagrams illustrate the core processes behind generating the data and understanding the biological significance of PFDA exposure.
To build a more comprehensive comparison guide as you envisioned, the following areas require further investigation:
| PFAS Compound | Chain Length | Functional Group | Relative PPARα Activation Potency (vs. PFDA or as reported) | Experimental System | Citation |
|---|---|---|---|---|---|
| PFNA | C9 | Carboxylate | Stronger than PFDA | COS-1 cells, transient transfection | [1] |
| PFOA | C8 | Carboxylate | Weaker than PFDA | COS-1 cells, transient transfection | [1] |
| PFDA | C10 | Carboxylate | Reference Compound (Potent activator) | COS-1 cells, transient transfection | [1] |
| PFDoA | C12 | Carboxylate | Activates mouse PPARα; does not activate human PPARα | COS-1 cells, transient transfection | [1] |
| PFOS | C8 | Sulfonate | Weaker than carboxylates of similar chain length (e.g., PFOA) | CALUX assay; various in vitro systems | [2] [3] [1] |
| HFPO-DA (GenX) | Ether | Carboxylated Ether | Among the most potent PFAS tested in rat and human PPARα assays | PPARα ligand binding domain assays (human & rat) | [3] |
| NBP2 | - | - | Most potent PFAS tested in rat and human PPARγ assays | PPARγ ligand binding domain assays (human & rat) | [3] |
| 4:2 FTOH | - | Polyfluorotelomer Alcohol | Weak or no activation of PPARα or PPARγ | PPARα/γ ligand binding domain assays | [3] |
The experimental data points to several key structural factors that influence a PFAS compound's ability to activate PPARα:
The comparative data presented rely on robust and standardized in vitro assays. Here are the methodologies for two key protocols cited:
To help visualize the key relationships and experimental workflow, the following diagrams summarize the structural determinants and a common assay method.
When evaluating these results for drug development or risk assessment, consider:
The table below compiles Bioaccumulation Factors (BAF) and Biomagnification Factors (BMF) for PFDA from various experimental and field studies.
| Organism / Context | Reported Value (BAF/BMF) | Notes / Conditions | Source |
|---|---|---|---|
| Freshwater Mussels (Sagittunio subrostratus) | BAF: 4.80 ± 1.21 L/kg | Laboratory-derived, 7-day exposure at 10 µg/L [1] | |
| Tropical Lakes Food Web (Nigeria) | BMF: >1 | Indicated trophic level increase in a suburban lake [2] | |
| Project 1007 Watershed (Minnesota, USA) | BAF: Increases with Trophic Level | Concentrations generally increased from plants to predatory fish [3] | |
| Marine Environment (Review) | High Persistence & Bioaccumulation | PFDA and PFUnDA (C11) detected at high concentrations across several taxa [4] |
Here are the detailed methodologies from the cited experiments to support your evaluation of the data.
Freshwater Mussel Laboratory Study [1]: This study aimed to derive bioaccumulation kinetics for several PFAS, including PFDA.
Tropical Lakes Field Study [2]: This field investigation analyzed the real-world trophic transfer of PFAS.
Watershed-Scale Case Study [3]: This was a large-scale field assessment of a contaminated watershed.
The experimental workflow for assessing PFDA bioaccumulation, as synthesized from these studies, generally follows the path outlined below:
When comparing PFDA's bioaccumulation to other substances, consider these patterns observed in the research:
The table below synthesizes PFDA elimination half-life data from available human and non-human primate studies. All human data comes from observational studies of exposed populations, not controlled dosing experiments [1].
| Species & Demographics | Route of Exposure | Elimination Half-Life (Mean Values) | Study Reference |
|---|---|---|---|
| Human, >50 years, Male & Female | Not Applicable (Observational) | 12 years (SE ±1.5, Geometric Mean: 7.1 years) | Zhang et al. 2013 [1] |
| Human, <50 years, Female | Not Applicable (Observational) | 4.5 years (SE ±0.4, Geometric Mean: 4.0 years) | Zhang et al. 2013 [1] |
| Cynomolgus Monkey, Adult, Male | Intravenous (Single dose) | 32.6 days (SD ±8.0 days) | Butenhoff et al. 2004c [1] |
| Cynomolgus Monkey, Adult, Female | Intravenous (Single dose) | 20.9 days (SD ±12.5 days) | Butenhoff et al. 2004c [1] |
> Note: The human data shows a significant difference in half-life based on age, with older individuals retaining PFDA for much longer. There also appears to be a sex-dependent difference in elimination in non-human primates, though this is less clear in the available human data.
Understanding how this data was generated is crucial for interpretation. Here are the methodologies for the two main types of studies cited.
This method estimates half-life by periodically measuring chemical concentrations in the blood of previously exposed individuals after exposure has ended [2].
Recent research has used advanced statistical methods to synthesize data from multiple animal studies, providing more robust and consistent pharmacokinetic parameter estimates [3] [4] [5].
The following diagram illustrates the workflow of the Bayesian hierarchical modeling approach used in the modern pharmacokinetic analysis of PFDA.
Research points to several key mechanisms that explain the long and variable half-life of PFDA across species:
The diagram below summarizes this multi-factorial elimination process for PFDA in the body.
The table below summarizes the current understanding of how early-life exposure to PFAS, as a chemical class, may affect neurodevelopment.
| Aspect | Key Findings on PFAS (Including PFDA) and Neurodevelopment |
|---|---|
| Overall Association with ASD & ADHD | Epidemiological studies show mixed and inconsistent results; some report associations with increased ASD/ADHD risk or behavioral issues, while others find no link or even protective effects [1]. |
| General Neurodevelopmental Toxicity | More consistent evidence links early-life PFAS exposure to deficits in cognitive, motor, and language development in infants and toddlers [1]. |
| Proposed Mechanisms | PFAS can cross the placental barrier and affect the developing brain by disrupting neuroendocrine signaling (e.g., thyroid hormones), impacting dopamine and glutamate signaling, and causing epigenetic changes [1]. |
| Inflammation as a Key Pathway | PFDA has been shown to exacerbate intestinal inflammation via the cGAS/STING/NF-κB pathway. As neuroinflammation is a recognized theory in ASD pathophysiology, this represents a plausible indirect link [2] [3] [4]. |
Although a direct PFDA-ASD link is not established, experimental studies reveal a specific mechanism through which PFDA can promote inflammation, a process relevant to ASD.
The following diagram illustrates the molecular signaling pathway through which PFDA exacerbates inflammation, as identified in recent experimental studies [2] [4].
Pathway Explanation: Research demonstrates that exposure to environmentally relevant levels of PFDA can trigger inflammation in macrophages [2] [4]. RNA-seq screening and molecular experiments identified that PFDA primarily activates the non-canonical cGAS/STING pathway, which in turn leads to the activation of the NF-κB signaling cascade [4]. This cascade results in the increased production of pro-inflammatory cytokines, such as IL-1β, ultimately exacerbating conditions like intestinal inflammation, which was confirmed in a mouse model of inflammatory bowel disease (IBD) [2] [4]. Given the established role of neuroinflammation and gut-brain axis interactions in ASD, this pathway presents a plausible mechanistic link worthy of further investigation.
For researchers aiming to study the association between environmental exposures like PFDA and ASD, various animal models are available. The table below compares common models used in ASD research [3] [5].
| Model Type | Examples | Key Strengths | Primary Limitations |
|---|---|---|---|
| Genetic Models | Shank2/3 KO, Fmr1 KO (Fragile X), 15q11-13 dup | High construct validity for monogenic forms of ASD; allows study of specific molecular pathways [3]. | Does not model idiopathic (unknown cause) ASD or environmental triggers [3] [5]. |
| Induced Models | VPA (Valproic Acid), Maternal Immune Activation (MIA) | Strong face validity, reproducing core behavioral phenotypes; models environmental risk factors [3]. | Can have broad systemic effects, making it difficult to isolate specific mechanistic pathways [5]. |
| Idiopathic Models | BTBR T+ Itpr3tf/J (BTBR) inbred mice | Exhibits core ASD-like behaviors (e.g., social deficits) without targeted genetic or chemical manipulation [3]. | The underlying biological cause of the phenotype is often unknown, complicating mechanistic studies [3]. |
| Non-Rodent Models | Zebrafish, Fruit flies (D. melanogaster) | High-throughput screening, genetic manipulability, low cost [3] [5]. | Behavioral analyses have weaker correlation with complex human neurobehavioral symptoms [3]. |
To advance the understanding of a potential PFDA-ASD link, future studies could focus on:
Corrosive;Acute Toxic;Irritant